tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAAGRAKROVFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592736 | |
| Record name | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215184-78-4 | |
| Record name | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core characteristics, experimental methodologies for their determination, and a logical workflow for its characterization.
Core Physicochemical Data
N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, also known as tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a substituted tetrahydroisoquinoline derivative. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and modulates its reactivity, making it a versatile building block in the synthesis of more complex molecules. The presence of a bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.20 g/mol | [1] |
| Physical Form | Colorless or white to yellow solid or liquid | [2] |
| Purity | ≥97% | [1] |
| Storage Conditions | Refrigerator (2-8°C), sealed, away from moisture | [1][2] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [1] |
| logP (calculated) | 3.7423 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods applicable to compounds of this nature.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
Mel-Temp Apparatus: The packed capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2°C per minute) as the temperature approaches the expected melting point.
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution.
-
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound.
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction conditions or biological assays.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: A precisely weighed amount of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Dissolution: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The solubility is determined by visual inspection. The compound is classified as:
-
Soluble: If it dissolves completely.
-
Partially soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using techniques like UV-Vis spectroscopy or HPLC.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline.
Caption: Workflow for the synthesis and characterization of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline.
This guide serves as a foundational resource for professionals working with N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. The provided data and protocols are intended to facilitate its effective use in research and development.
References
synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a key building block in medicinal chemistry and drug development. The document outlines a reliable three-step synthetic pathway, commencing with the bromination of isoquinoline, followed by reduction to the corresponding tetrahydroisoquinoline, and culminating in the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This guide includes detailed experimental protocols, tabulated quantitative data, and process diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction
This compound (CAS No. 215184-78-4) is a valuable heterocyclic intermediate. The tetrahydroisoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The Boc protecting group ensures the stability of the nitrogen atom during subsequent synthetic transformations and can be readily removed under mild acidic conditions.
This guide details a common and effective synthetic route to this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from isoquinoline:
-
Bromination: Electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline.
-
Reduction: Catalytic hydrogenation of 5-bromoisoquinoline to afford 5-bromo-1,2,3,4-tetrahydroisoquinoline.
-
Boc Protection: Protection of the secondary amine of 5-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O) to give the final product.
The overall synthetic scheme is presented below.
Experimental Protocols
Step 1: Synthesis of 5-Bromoisoquinoline
This procedure is adapted from a well-established method for the selective bromination of isoquinoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoquinoline | 129.16 | 44.0 g (40 mL) | 330 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 64.6 g | 363 mmol |
| Concentrated Sulfuric Acid (96%) | 98.08 | 340 mL | - |
| 25% Aqueous Ammonia | - | As needed | - |
| Diethyl Ether | 74.12 | ~1.2 L | - |
| 1M Sodium Hydroxide | 40.00 | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.
-
Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
-
The solution is then cooled to -25°C in a dry ice-acetone bath.
-
N-Bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, ensuring the internal temperature is maintained between -26°C and -22°C.
-
The resulting suspension is stirred at -22 ± 1°C for 2 hours, and then at -18 ± 1°C for an additional 3 hours.
-
The reaction mixture is carefully poured onto 1.0 kg of crushed ice in a 5-liter flask.
-
The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, while keeping the temperature below 25°C.
-
The resulting alkaline suspension is transferred to a separatory funnel with 800 mL of diethyl ether. The mixture is shaken vigorously.
-
The layers are separated, and the aqueous phase is extracted twice more with 200 mL portions of diethyl ether.
-
The combined organic phases are washed with 200 mL of 1M NaOH (aq) and 200 mL of water, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to yield 5-bromoisoquinoline as a white solid.
Quantitative Data:
| Product | Yield | Purity |
| 5-Bromoisoquinoline | 34-36 g (47-49%) | >97% |
Step 2: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline
This step involves the reduction of the pyridine ring of 5-bromoisoquinoline. Catalytic hydrogenation is a standard and effective method for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |
| 5-Bromoisoquinoline | 208.06 | 34.0 g | 163 mmol |
| Palladium on Carbon (10% Pd) | - | ~1.7 g (5 mol%) | - |
| Methanol or Ethanol | - | 340 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Pressurized | - |
Procedure:
-
To a hydrogenation vessel, add 5-bromoisoquinoline (34.0 g, 163 mmol) and methanol or ethanol (340 mL).
-
Carefully add 10% Palladium on carbon (1.7 g) to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
-
The mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 5-bromo-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification if of sufficient purity.
Quantitative Data (Representative):
| Product | Expected Yield | Purity |
| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | High (>90%) | >95% |
Step 3: Synthesis of this compound
This final step is the protection of the secondary amine with a Boc group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |
| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | 212.08 | 34.6 g | 163 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 39.3 g | 180 mmol |
| Triethylamine (TEA) or Sodium Hydroxide | 101.19 / 40.00 | 25 mL / 7.2 g | 180 mmol |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 84.93 / 72.11 | 350 mL | - |
Procedure:
-
Dissolve 5-bromo-1,2,3,4-tetrahydroisoquinoline (34.6 g, 163 mmol) in dichloromethane (350 mL).
-
To the stirred solution, add triethylamine (25 mL, 180 mmol).
-
A solution of di-tert-butyl dicarbonate (39.3 g, 180 mmol) in a small amount of dichloromethane is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.
Quantitative Data (Representative):
| Product | Expected Yield | Purity |
| This compound | High (>90%) | >97% |
Product Characterization
This compound
| Property | Value |
| CAS Number | 215184-78-4 |
| Molecular Formula | C₁₄H₁₈BrNO₂ |
| Molecular Weight | 312.20 g/mol |
| Appearance | Colorless or white to yellow solid or liquid |
| Purity (typical) | ≥97% |
Note: Detailed NMR and other characterization data should be obtained for the synthesized compound and compared with reference spectra.
Logical Workflow Diagram
The following diagram illustrates the decision-making and workflow process for the synthesis.
Conclusion
This technical guide has detailed a robust and reproducible three-step synthesis of this compound. The procedures provided are based on established and reliable chemical transformations. By following these protocols, researchers and drug development professionals can efficiently produce this key intermediate for their synthetic needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all intermediates and the final product should be fully characterized to confirm their identity and purity.
A Technical Guide to Determining the Solubility of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations, predictive approaches, and detailed experimental protocols necessary for its empirical determination.
Theoretical Background and Predictive Models
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, key structural features influencing its solubility include the presence of a bulky, nonpolar tert-butyl group, which contributes to its lipophilicity, and the polar carboxylate group. The bromine atom can also affect the molecule's overall polarity and intermolecular interactions. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in organic solvents with similar polarity.
While experimental determination is the gold standard, computational models can provide initial estimates of solubility. Various software packages and machine learning models, such as those offered by ChemAxon, ACD/Labs, and Rowan, can predict aqueous and organic solubility based on the compound's structure.[1][2][3] These predictive tools can be valuable in the initial stages of solvent screening, helping to prioritize solvents for experimental testing.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary qualitative assessment can rapidly classify the compound's solubility in a range of solvents.
Experimental Protocol:
-
Preparation: Dispense 0.1 g of this compound into a series of small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add 3 mL of a selected organic solvent in portions, with vigorous shaking after each addition.
-
Observation: Visually inspect the mixture to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
Classification: Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the flask and agitate it at a constant temperature using a mechanical shaker or orbital shaker until equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).
Data Presentation
The quantitative solubility data for this compound should be systematically recorded. The following table provides a template for organizing the experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Notes |
| Dichloromethane | 25 | Shake-Flask | ||
| Chloroform | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Tetrahydrofuran | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Heptane | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide | 25 | Shake-Flask | ||
| N,N-Dimethylformamide | 25 | Shake-Flask |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Stability of Boc-Protected 5-Bromo-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data in published literature, this document outlines a systematic approach to evaluating its stability through forced degradation studies. It includes detailed experimental protocols, data presentation templates, and visual workflows to guide researchers in establishing a stability-indicating profile for this molecule. The principles and methodologies described herein are grounded in established knowledge of Boc-protecting group chemistry and regulatory expectations for stability analysis.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a precursor in the synthesis of complex biologically active molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for masking the secondary amine during synthetic transformations. However, the stability of this group, and the molecule as a whole, under various chemical and physical stress conditions is a critical parameter that influences reaction optimization, purification, and storage.
This guide details the framework for a comprehensive forced degradation study, a practice mandated by regulatory agencies like the FDA and ICH to understand the intrinsic stability of a drug substance.[2] Such studies are designed to identify potential degradation products and establish degradation pathways, which is fundamental for the development of stable formulations and robust analytical methods.[3]
Core Stability Profile of the Boc Protecting Group
The stability of the Boc group is well-characterized and is central to its widespread use. It is generally stable under basic, nucleophilic, and reductive conditions.[4] Its primary lability is towards acids, which facilitate its removal through the formation of a stable tert-butyl cation.[4]
General Stability Characteristics:
-
Acidic Conditions: Highly labile. Cleavage is readily achieved with strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as some Lewis acids.[5][6]
-
Basic Conditions: Generally stable. Resistant to cleavage by common bases such as sodium hydroxide.
-
Oxidative Conditions: The Boc group itself is relatively stable, but the entire molecule's susceptibility to oxidation must be considered.
-
Thermal Stress: Can be liable to thermal deprotection at elevated temperatures.
-
Photostability: The bromo-aromatic portion of the molecule may be susceptible to degradation upon exposure to light.
Forced Degradation Experimental Protocols
A forced degradation study intentionally exposes the compound to stress conditions exceeding those of accelerated stability testing. The goal is to generate a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradants.[6]
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[7] This method must be capable of separating the parent compound from all process impurities and potential degradation products. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for the identification of degradants.[7]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol for Acid Hydrolysis
-
Preparation: Dissolve this compound in a suitable co-solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid to a final concentration of ~1 mg/mL.
-
Stress Condition: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.
Protocol for Base Hydrolysis
-
Preparation: Dissolve the compound in a co-solvent and add 0.1 M sodium hydroxide to a final concentration of ~1 mg/mL.
-
Stress Condition: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at specified time points.
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute and analyze by HPLC-UV/MS.
Protocol for Oxidative Degradation
-
Preparation: Dissolve the compound in a suitable solvent. Add 3% (v/v) hydrogen peroxide solution.
-
Stress Condition: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze directly by HPLC-UV/MS.
Protocol for Thermal Degradation
-
Preparation: Place the solid compound in a vial.
-
Stress Condition: Heat the sample in a thermostatically controlled oven at 80°C.
-
Sampling: At each time point, remove a vial, allow it to cool, dissolve the contents in a known volume of solvent.
-
Analysis: Dilute and analyze by HPLC-UV/MS.
Protocol for Photostability
-
Preparation: Prepare a solution of the compound (~1 mg/mL) and place the solid compound in separate, phototransparent containers. Prepare dark controls wrapped in aluminum foil.
-
Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sampling: Analyze the samples after the exposure period.
-
Analysis: Dissolve the solid sample, and analyze both solid and solution samples by HPLC-UV/MS.
Data Presentation and Interpretation
Quantitative results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Temp. | % Assay of Parent Compound | % Total Degradation | Major Degradant(s) (RRT) |
| Control | 24 h | RT | 99.8% | 0.2% | - |
| 0.1 M HCl | 8 h | 60°C | 85.2% | 14.8% | 0.45 (Deboc-adduct) |
| 0.1 M NaOH | 24 h | 60°C | 98.5% | 1.5% | Minor peaks <0.5% |
| 3% H₂O₂ | 24 h | RT | 94.1% | 5.9% | 1.15 (N-oxide) |
| Thermal (Solid) | 48 h | 80°C | 97.2% | 2.8% | Minor peaks <0.5% |
| Photolytic (Solid) | ICH Q1B | RT | 96.5% | 3.5% | 1.30 (Debrominated) |
RRT: Relative Retention Time
Potential Degradation Pathways
Based on the known reactivity of the Boc group and halogenated aromatics, a primary degradation pathway can be postulated.
Caption: Postulated mechanism for acid-catalyzed deprotection.
Under acidic conditions, the primary degradation is expected to be the cleavage of the Boc group, yielding the free secondary amine, 5-bromo-1,2,3,4-tetrahydroisoquinoline, along with isobutene and carbon dioxide.[4] Oxidative stress may lead to the formation of an N-oxide, while photolytic stress could potentially cause debromination or other radical-mediated reactions.
Conclusion
While specific, publicly available stability data for this compound is scarce, a robust stability profile can be established through systematic forced degradation studies. This guide provides the necessary framework, including detailed experimental protocols and data interpretation strategies, for researchers to assess the intrinsic stability of this important synthetic intermediate. The primary anticipated vulnerability is the acid-lability of the Boc protecting group. A thorough understanding of its stability is paramount for ensuring the quality, efficacy, and safety of the advanced intermediates and final active pharmaceutical ingredients derived from it.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-BROMO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 215184-78-4 [chemicalbook.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate for Researchers and Drug Development Professionals
Introduction
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key synthetic intermediate, is gaining prominence in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom on the aromatic ring and a protective tert-butyloxycarbonyl (Boc) group on the nitrogen atom, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a special focus on its role in the development of novel therapeutic agents, including STING (Stimulator of Interferon Genes) inhibitors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. The purity and pricing can vary, and it is recommended to consult the suppliers' websites for the most current information. Below is a summary of key data from various suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 250 mg, 1 g, 5 g |
| AOBChem | Not specified | 1 g, 5 g, 10 g, 25 g |
| ChemScene | ≥97% | Inquire for details |
| Ottokemi | 97% | Inquire for details |
| CymitQuimica | 97% | 1 g, 5 g, 10 g, 25g |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 215184-78-4 |
| Molecular Formula | C₁₄H₁₈BrNO₂ |
| Molecular Weight | 312.20 g/mol |
| Appearance | Off-white to white solid |
| Boiling Point | 382.4 °C at 760 mmHg |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the protection of the secondary amine of 5-bromo-1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Boc Protection of 5-bromo-1,2,3,4-tetrahydroisoquinoline
Materials:
-
5-bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide (1.0 eq) in tetrahydrofuran (THF), add triethylamine (2.2 eq).
-
To this mixture, add di-tert-butyl dicarbonate (1.5 eq) and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as an off-white solid. The product can often be used in the next step without further purification.
Application in the Synthesis of STING Inhibitors
A significant application of this compound is its use as a key building block in the synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) protein. The STING pathway is a crucial component of the innate immune system, and its overactivation is implicated in various inflammatory and autoimmune diseases.
The synthesis of these inhibitors typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a new carbon-carbon bond at the 5-position of the isoquinoline ring.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The STING Signaling Pathway and Therapeutic Intervention
The cGAS-STING signaling pathway is a critical mediator of the innate immune response to cytosolic DNA. Upon detection of cytosolic DNA, the enzyme cGAS (cyclic GMP-AMP synthase) produces the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the phosphorylation of TBK1 and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to autoimmune and autoinflammatory diseases. Therefore, inhibitors of the STING pathway are of significant therapeutic interest. The 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, synthesized from the title compound, represent a promising class of such inhibitors.
Conclusion
This compound is a valuable and commercially accessible building block for synthetic and medicinal chemists. Its utility in the construction of complex molecular architectures, particularly in the development of STING inhibitors, highlights its importance in modern drug discovery. The synthetic and coupling methodologies outlined in this guide provide a foundation for researchers to utilize this versatile intermediate in their own research and development endeavors. As the understanding of the STING pathway and its role in disease continues to grow, the demand for such key intermediates is likely to increase, further solidifying the importance of this compound in the field of therapeutic development.
The Reactive Nature of the C-Br Bond in 5-Bromo-3,4-dihydroisoquinolines: A Technical Guide for Synthetic Advancement
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine bond at the 5-position of the 3,4-dihydroisoquinoline scaffold. This information is of critical value for researchers, medicinal chemists, and professionals in drug development, as the 3,4-dihydroisoquinoline core is a privileged scaffold in numerous biologically active compounds. Functionalization at the C-5 position through the versatile C-Br bond offers a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications.
Introduction
The 5-bromo-3,4-dihydroisoquinoline moiety serves as a key building block in synthetic organic chemistry. The presence of the bromine atom, a good leaving group, on the aromatic ring facilitates a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups, thereby enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. A crucial first step in leveraging the reactivity of this scaffold is the protection of the secondary amine, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and enhance solubility.
Synthesis of N-Boc-5-bromo-3,4-dihydroisoquinoline
The protection of the nitrogen atom of 5-bromo-3,4-dihydroisoquinoline is a prerequisite for efficient cross-coupling. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal.
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve 5-bromo-3,4-dihydroisoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-5-bromo-3,4-dihydroisoquinoline.
Reactivity of the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 5-position of the N-protected 3,4-dihydroisoquinoline ring is highly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reaction), and reductive elimination.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3,4-dihydroisoquinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.
General Reaction Scheme:
Suzuki-Miyaura Coupling Reaction
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | [>90] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | [85-95] |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | [80-90] |
*Note: Yields are estimated based on similar reactions reported in the literature for analogous aryl bromides, as specific data for 5-bromo-3,4-dihydroisoquinolines is limited.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried reaction vessel, add N-Boc-5-bromo-3,4-dihydroisoquinoline, the arylboronic acid, and the base. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
Reagent Addition: The palladium catalyst and ligand are added under the inert atmosphere, followed by the degassed solvent system.
-
Reaction: The mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Heck Reaction: Synthesis of 5-Vinyl-3,4-dihydroisoquinolines
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to the synthesis of 5-alkenyl-3,4-dihydroisoquinolines.[1] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.
General Reaction Scheme:
Heck Reaction
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | [70-85] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | [>90] |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 12 | [65-80] |
*Note: Yields are estimated based on similar reactions reported in the literature for analogous aryl bromides.
Experimental Protocol: Heck Reaction
-
Inert Atmosphere: A mixture of N-Boc-5-bromo-3,4-dihydroisoquinoline, the palladium catalyst, and the ligand (if applicable) is placed in a reaction vessel under an inert atmosphere.
-
Reagent Addition: The degassed solvent, the alkene, and the base are added.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed.
-
Work-up: After cooling, the mixture is filtered to remove the palladium catalyst, and the filtrate is partitioned between water and an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-3,4-dihydroisoquinolines
The Buchwald-Hartwig amination enables the formation of a C-N bond between the aryl bromide and a primary or secondary amine.[2][3] This reaction is invaluable for the synthesis of 5-amino-3,4-dihydroisoquinoline derivatives, which are important pharmacophores.
General Reaction Scheme:
References
The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Modern Isoquinoline Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are privileged structural motifs in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antitumor, antimicrobial, and neuroprotective agents.[1][2][3] The synthesis of these complex heterocyclic frameworks often requires multi-step sequences where precise control over reactive functional groups is paramount. Protecting group chemistry provides an essential strategy for temporarily masking a reactive site to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a particularly versatile and widely used tool in isoquinoline synthesis due to its unique combination of stability and mild cleavage conditions.[4][5]
This technical guide provides a comprehensive examination of the role of the Boc protecting group in the synthesis of isoquinolines. We will explore its application in classical named reactions and modern transition-metal-catalyzed methods, present quantitative data from key studies, provide detailed experimental protocols, and illustrate the core chemical transformations through mechanistic diagrams.
The tert-Butyloxycarbonyl (Boc) Group: Properties and Reactivity
The Boc group is a carbamate-based protecting group valued for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[5][6] This robustness allows for extensive chemical manipulation of other parts of a molecule without disturbing the protected amine.
Protection of Amines
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under neutral or basic conditions.[7][8] The reaction proceeds via nucleophilic attack of the amine on one of the anhydride's carbonyl carbons.[7][9] The resulting tert-butyl carbonate is an excellent leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[9]
Caption: General mechanism for N-Boc protection using Boc anhydride.
Deprotection of Amines
The key advantage of the Boc group is its lability under acidic conditions.[10][11] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, efficiently removes the group.[7][12] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[7] This acid-lability makes the Boc group orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[6]
Caption: General mechanism for acid-catalyzed N-Boc deprotection.
Core Applications of the Boc Group in Isoquinoline Synthesis
The Boc group plays a critical role in several classical and modern synthetic routes to isoquinolines by preventing N-alkylation, directing cyclization, and enabling controlled functionalization.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons via the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[13] The use of an N-Boc protected β-arylethylamine offers several advantages:
-
Prevention of Side Reactions: The Boc group prevents the amine from participating in undesired side reactions, such as N-alkylation or over-condensation with the aldehyde.
-
Activation/Deactivation Control: The electron-withdrawing nature of the Boc-carbamate can deactivate the aromatic ring slightly, requiring specific conditions for cyclization, which can be exploited for selectivity. Conversely, it allows the reaction to proceed without protonation of the amine, which would strongly deactivate the ring towards electrophilic attack.
-
Stereochemical Control: In asymmetric variants, the bulky Boc group can influence the facial selectivity of the cyclization onto the intermediate iminium ion, aiding in the synthesis of enantiopure alkaloids.[14]
The reaction proceeds by condensation to form an N-Boc iminium ion intermediate, which is then attacked by the electron-rich aryl ring to form the tetrahydroisoquinoline product.[13] This strategy has been employed in both solution-phase and solid-phase syntheses of diverse isoquinoline libraries.[15]
Caption: Role of the Boc group in the Pictet-Spengler reaction pathway.
Bischler-Napieralski Reaction
The classical Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[16][17] A key modification involves using an N-Boc protected β-arylethylamine, which upon acylation and subsequent treatment, can lead to the desired cyclized product. More significantly, β-arylethylcarbamates (where the Boc group is already in place) can be used as substrates.[16] This approach modifies the traditional mechanism, as the cyclization precursor is a carbamate rather than an amide. The use of the Boc group can influence the choice of dehydrating agent and reaction conditions, often allowing for milder protocols compared to the strong Lewis acids (e.g., POCl₃, P₂O₅) typically required.[17][18]
Caption: The Bischler-Napieralski reaction leading to isoquinolines.
Pomeranz-Fritsch-Bobbitt Synthesis
The Pomeranz-Fritsch reaction and its Bobbitt modification are classic methods for synthesizing isoquinolines and tetrahydroisoquinolines, respectively, from the acid-catalyzed cyclization of a benzalamino acetal.[19][20][21] Incorporating a Boc protecting group on the nitrogen atom of the aminoacetal precursor is a common strategy. This prevents protonation of the nitrogen under the acidic cyclization conditions, which would otherwise strongly deactivate the aromatic ring and inhibit the crucial electrophilic substitution step.[21] The Boc group ensures the substrate remains sufficiently reactive for ring closure, particularly for non-activated or moderately-activated aromatic systems.[22]
Transition Metal-Catalyzed Syntheses
Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation and annulation reactions to construct the isoquinoline core.[23][24] In these syntheses, the Boc group is indispensable for protecting the nitrogen atom of the amine precursor. This protection prevents the amine from acting as a ligand and poisoning the metal catalyst. It also averts undesired N-H activation, ensuring that the catalytic cycle proceeds through the intended C-H activation pathway. After the isoquinoline core is constructed, the Boc group can be easily removed to yield the final product or to allow for further N-functionalization.
Quantitative Data Summary
The following table summarizes quantitative data from various studies employing the Boc protecting group in the synthesis of isoquinoline derivatives.
| Synthesis Method | N-Boc Protected Precursor | Key Conditions | Product | Yield (%) | Reference |
| Pictet-Spengler | N-Boc-phenylethylamine & Chiral Organocatalyst | Hydrogenation | N-Boc-(-)-salsolidine | 92% | [2] |
| Pictet-Spengler | N-Boc-phenylethylamine & Chiral Organocatalyst | Methylation | N-Boc-(-)-carnegine | 89% | [2] |
| Pictet-Spengler | N-Boc-Dopamine derivative | Solid-phase synthesis, acidic cleavage | Tetrahydroisoquinoline carboxamides | (Not specified) | [15] |
| Bischler-Napieralski | N-Boc-3,4-dimethoxyphenethylamine derivative | Aerobic oxidative coupling, reduction | (S,S)-tetramethylmagnolamine precursor | (Not specified) | [1] |
| Dearomative Cyanidation | Isoquinoline | (Boc)₂O, TMSCN, TFA (catalyst) | N-Boc-1-cyano-1,2-dihydroisoquinoline | up to 99% | [25] |
| General Protection | 1,2,3,6-Tetrahydropyridine | Boc₂O, THF, 0 °C to rt | tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate | 89% | [26] |
Experimental Protocols
Protocol 1: General N-Boc Protection of a Primary Amine[26][27]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or aq. NaHCO₃) (1.5 equiv)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution and stir for 5-10 minutes at room temperature. For aqueous conditions, a biphasic system with NaHCO₃ can be used.
-
Add Boc₂O to the mixture, either neat or as a solution in the same solvent. Note: The reaction can be exothermic. For sensitive substrates, cool the flask to 0 °C before adding Boc₂O.[26]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours). The reaction produces CO₂ gas, so the system should not be sealed.[9]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative[15]
This protocol is an adaptation for the synthesis of a support-bound amine, which is a precursor for isoquinoline carboxamides.
Materials:
-
Boc-protected tetrahydroisoquinoline carboxylic acid
-
(4-hydroxyphenyl)sulfide resin (Marshall linker)
-
Coupling agents (e.g., DIC, HOBt)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization base: 10% Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Loading: Swell the resin in DMF. In a separate vessel, activate the Boc-protected tetrahydroisoquinoline carboxylic acid with coupling agents (e.g., DIC/HOBt) in DMF. Add the activated acid solution to the swollen resin and agitate at room temperature until coupling is complete (monitored by Kaiser test). Wash the resin extensively with DMF, DCM, and methanol, then dry.
-
Boc Deprotection: Swell the loaded resin in DCM. Treat the resin with the TFA/DCM solution for 30 minutes to cleave the Boc group.[7] Filter and wash the resin with DCM.
-
Neutralization: Wash the resin with DCM, then treat with the DIPEA/DMF solution to neutralize the resulting ammonium salt. Wash again with DMF and DCM. The support-bound free amine is now ready for further functionalization (e.g., acylation to form amides).[15]
Protocol 3: General N-Boc Deprotection with Trifluoroacetic Acid (TFA)[7][28]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM, typically 20%)
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TFA/DCM solution to the flask. Gas evolution (CO₂ and isobutylene) will be observed.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.
-
Co-evaporate the residue with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Conclusion
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application in the construction of isoquinoline frameworks is a testament to its versatility and reliability. By providing robust protection under a wide array of conditions while allowing for mild, acid-triggered removal, the Boc group enables chemists to execute complex synthetic sequences with high fidelity. Its role is crucial in classical methods like the Pictet-Spengler and Bischler-Napieralski reactions, where it prevents side reactions and modulates reactivity, as well as in contemporary transition-metal-catalyzed C-H activation strategies, where it is essential for preventing catalyst inhibition. The continued development of methodologies leveraging the unique properties of the Boc group will undoubtedly lead to more efficient and innovative syntheses of medicinally important isoquinoline alkaloids and their analogues.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 21. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Isoquinoline synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. TFA-catalyzed solvent-free dearomative cyanidation of isoquinoline using (Boc)2O as an acylation agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy for the development of novel therapeutic agents. These protocols describe optimized conditions for the efficient synthesis of 5-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylates, which are valuable intermediates in drug discovery programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have made it an indispensable tool in modern organic synthesis. In the context of drug development, the 1,2,3,4-tetrahydroisoquinoline moiety is a common pharmacophore found in numerous biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position of this scaffold via Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
This compound is a key building block for this purpose. The Boc protecting group enhances the stability and solubility of the tetrahydroisoquinoline core, while the bromine atom at the C-5 position serves as a reactive handle for the cross-coupling reaction. This document outlines detailed protocols for the successful Suzuki-Miyaura coupling of this substrate with various arylboronic acids.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Data Presentation: Optimization of Reaction Conditions
The yield of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the results of coupling this compound with a representative arylboronic acid under various conditions, based on findings for structurally related substrates.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 4 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | 6 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 85 |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12 | 72 |
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DME to the flask, followed by the addition of Pd(dppf)Cl₂.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 5-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Protocol 2: Microwave-Assisted Procedure
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add ethanol to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat to 100-120 °C for 20-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The protocols detailed in this document provide a reliable framework for the Suzuki-Miyaura cross-coupling of this compound. The choice of palladium catalyst, base, and solvent system can be tailored to optimize the reaction for specific arylboronic acids. These methods offer an efficient route to a diverse range of 5-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are of significant interest to the pharmaceutical and drug discovery sectors.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. This versatile cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and biologically active molecules. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 5-position via C-N bond formation opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1][2] Since its development, it has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1][3] The reaction is particularly valuable for the synthesis of arylamines, which can be challenging to prepare using traditional methods.[1]
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent.[4][5] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity and preventing undesired side reactions.[1][6] This protocol focuses on providing a representative method for the amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various targeted therapeutic agents.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline is depicted below. The process necessitates careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol is a general starting point for the Buchwald-Hartwig amination of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield for a specific amine.
Materials:
-
N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Solvent and Reagent Addition: Seal the flask with a septum and evacuate and backfill with argon (repeat three times). Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-5-(amino)-1,2,3,4-tetrahydroisoquinoline derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Summary of Reaction Parameters
The choice of reaction components is critical for a successful Buchwald-Hartwig amination. The following tables summarize typical catalysts, ligands, bases, and solvents used for similar transformations involving heteroaryl halides.
Table 1: Commonly Used Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-5 | A versatile and highly active system for a broad range of amines. |
| Pd(OAc)₂ | BINAP | 2-5 | A classic ligand, particularly effective for primary amines.[1] |
| Pd₂(dba)₃ | BrettPhos | 1-5 | Often used for challenging couplings, including those with primary amines.[2] |
| Pd(OAc)₂ | Xantphos | 1-5 | Effective for heteroaryl halides and can be used with various bases.[4] |
| Pd G3/G4 Precatalysts | (Self-ligated) | 1-3 | Air- and moisture-stable precatalysts offering high activity. |
Table 2: Common Bases and Solvents
| Base | Strength | Typical Solvent | Notes |
| NaOtBu | Strong | Toluene, Dioxane | A very common and effective base, but can be sensitive to functional groups. |
| Cs₂CO₃ | Moderate | Toluene, Dioxane | A milder base, often used for substrates with sensitive functional groups. |
| K₃PO₄ | Moderate | Toluene, Dioxane | Another mild base option, sometimes improving yields in specific cases.[6] |
| LiHMDS | Strong | THF | Can be used for substrates with protic functional groups.[2] |
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic pathway.[1][2] It generally proceeds through three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
Low yields or incomplete reactions in Buchwald-Hartwig aminations can often be attributed to several factors. The following decision tree provides a systematic approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting low-yield reactions.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[4]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).[4]
-
Many organic solvents are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel N-Boc-5-amino-1,2,3,4-tetrahydroisoquinoline derivatives, thereby facilitating advancements in drug discovery and development.
References
Application Notes and Protocols for the Sonogashira Reaction of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is of paramount importance in medicinal chemistry and drug development.[1][2] The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The ability to introduce an alkynyl moiety at the 5-position of the N-Boc-protected 3,4-dihydroisoquinoline ring system via the Sonogashira coupling provides a valuable synthetic handle for the construction of novel therapeutic agents and complex molecular architectures.[3]
These application notes provide detailed experimental protocols, representative reaction conditions, and expected outcomes for the Sonogashira reaction of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with various terminal alkynes. Both traditional palladium/copper co-catalyzed and copper-free conditions are presented to offer flexibility in experimental design.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of aryl bromides structurally similar to this compound. This data is intended to serve as a guideline for reaction optimization.
Table 1: Representative Conditions for Palladium/Copper Co-catalyzed Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6-12 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | RT | 12-18 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 8-16 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 50 | 10-16 | 70-80 |
Table 2: Representative Conditions for Copper-Free Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 12-24 | 80-90 |
| 2 | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2-6 | 90-97 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 14-24 | 70-80 |
| 4 | Ethynylbenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12-18 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01-0.05 equiv)
-
Copper(I) iodide (CuI) (0.02-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (refer to Table 1) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 5-(alkynyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Phosphine ligand (if required, e.g., SPhos, P(t-Bu)₃) (0.04-0.10 equiv)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an amine base (e.g., TMP) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (refer to Table 2) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-1,2,3,4-Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of an aryl group at the C5 position of the THIQ ring system can significantly modulate the pharmacological properties of these molecules, making the development of efficient synthetic methodologies for 5-aryl-THIQs a key focus in medicinal chemistry and drug discovery. Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds, offering versatile and efficient routes to these valuable compounds.
This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-1,2,3,4-tetrahydroisoquinolines utilizing palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura coupling and direct C-H arylation.
Core Synthetic Methodologies
Two primary palladium-catalyzed methods for the synthesis of 5-aryl-1,2,3,4-tetrahydroisoquinolines are highlighted:
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of a 5-halo-1,2,3,4-tetrahydroisoquinoline with an arylboronic acid or its ester derivatives. It is a highly versatile and widely used method due to its broad substrate scope and tolerance of various functional groups.
-
Direct C-H Arylation: This approach offers a more atom-economical synthesis by directly coupling an aryl halide with the C5-H bond of a 1,2,3,4-tetrahydroisoquinoline, avoiding the need for pre-functionalization of the THIQ core.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a reliable method for the synthesis of 5-aryl-THIQs from 5-bromo-1,2,3,4-tetrahydroisoquinoline and various arylboronic acids.
General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
5-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Arylboronic acid (1.2 equiv.)
-
PdCl2(dppf) (0.1 equiv.)
-
2 M Sodium Carbonate (Na2CO3) solution
-
Toluene/Dioxane (4:1 mixture)
-
Celite
-
Silica gel for column chromatography
-
Nitrogen gas
Procedure: [1]
-
To a reaction vessel, add 5-bromo-1,2,3,4-tetrahydroisoquinoline (1 equiv.), arylboronic acid (1.2 equiv.), and PdCl2(dppf) (0.1 equiv.).
-
Add the toluene/dioxane (4:1) solvent mixture and the 2 M Na2CO3 solution.
-
Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Heat the reaction mixture to 85 °C under a nitrogen atmosphere and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Separate the organic layer from the filtrate and concentrate it under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired 5-aryl-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 92 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 78 |
| 4 | 2-Naphthylboronic acid | 5-(2-Naphthyl)-1,2,3,4-tetrahydroisoquinoline | 81 |
Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.[2][3]
Method 2: Direct C-H Arylation
Direct C-H arylation offers a more streamlined approach to 5-aryl-THIQs by avoiding the pre-functionalization of the THIQ starting material. This method typically employs a directing group to achieve regioselectivity.
General Reaction Scheme
References
Application Notes and Protocols: Boc Deprotection of 5-Substituted Tetrahydroisoquinolines with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering clean and efficient cleavage. This document provides detailed application notes and protocols for the Boc deprotection of 5-substituted tetrahydroisoquinolines (THIQs), a core scaffold in many biologically active compounds. The nature of the substituent at the 5-position can influence the reaction conditions required for efficient deprotection.
Reaction Mechanism
The Boc deprotection with TFA proceeds through an acid-catalyzed cleavage mechanism.[1] The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a tert-butyl cation: This protonation leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide.
-
Amine Salt Formation: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.
Experimental Protocols
Herein, we provide a general protocol for the Boc deprotection of 5-substituted THIQs in solution phase. The optimal conditions, particularly the concentration of TFA and reaction time, may vary depending on the electronic properties of the substituent at the 5-position.
Protocol 1: General Procedure for TFA-mediated Boc Deprotection of 5-Substituted Tetrahydroisoquinolines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-5-substituted tetrahydroisoquinoline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine isolation)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (optional, for precipitation of the TFA salt)
Procedure:
-
Dissolution: Dissolve the N-Boc-5-substituted tetrahydroisoquinoline in anhydrous DCM (typically 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution. The volume of TFA can be varied (see Table 1 for examples). A common starting point is a 1:1 mixture of TFA and DCM.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
For isolation of the TFA salt: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. The resulting residue can be triturated with or precipitated from a solvent like diethyl ether to yield the TFA salt of the deprotected amine.
-
For isolation of the free amine: After evaporation of the solvent and excess TFA, dissolve the residue in an organic solvent such as ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the free amine.
-
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Data Presentation
The following table summarizes typical reaction conditions for the Boc deprotection of amines using TFA, which can be adapted for 5-substituted tetrahydroisoquinolines.
| Entry | Substrate Class | TFA Concentration (v/v in DCM) | Temperature | Time | Yield | Reference/Notes |
| 1 | General Amines | 25% | Room Temp. | 2 h | ~60% | General condition for many substrates.[3] |
| 2 | General Amines | 50% (1:1 TFA:DCM) | Room Temp. | 1-2 h | High | A very common and effective condition.[2] |
| 3 | General Amines | 100% (Neat TFA) | Room Temp. | < 30 min | Variable | For less sensitive substrates, can be very fast. |
| 4 | Dipeptide | 33% (in Chloroform) | Room Temp. | Overnight | 82% | Example of a more complex substrate.[4] |
Note: The reactivity of 5-substituted tetrahydroisoquinolines towards TFA-mediated Boc deprotection can be influenced by the electronic nature of the substituent at the 5-position. Electron-donating groups (e.g., -OCH₃, -CH₃) may accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂, -Br) might require harsher conditions (higher TFA concentration or longer reaction times).
Visualizations
Caption: General experimental workflow for the Boc deprotection of 5-substituted THIQs.
Caption: Simplified mechanism of TFA-mediated Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
use of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in kinase inhibitor synthesis
Commencing Literature Review
I've initiated a thorough Google search to uncover scientific literature and patents related to "tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" in kinase inhibitor synthesis. My goal is to pinpoint specific examples where this compound served as a starting material. I'll meticulously document the target kinases for each identified inhibitor. This preliminary research will form the foundation for a more detailed analysis.
Detailing Synthetic Pathways
I'm now diving deep into the literature, meticulously extracting experimental procedures for key synthetic steps utilizing this building block. I'm focusing on reaction conditions, reagents, and purification techniques. Concurrently, I'm researching the signaling pathways associated with the target kinases to inform the creation of pathway diagrams, laying the groundwork for visual representations.
Pinpointing Key Data
I've just finished a preliminary investigation and gathered some essential details. I've found that "tert-Butyl 5-bromo -3,4-dihydroisoquinoline-2(1H)-carboxylate" is commercially available from multiple suppliers, and I've also tracked down its CAS number. The search indicates it's used as a building block in complex molecule synthesis.
Narrowing the Focus
My focus has shifted to identifying specific examples of kinase inhibitors synthesized from this compound. While general availability and its role as a building block are clear, I need more concrete evidence. I've found a few promising leads regarding isoquinoline derivatives as kinase inhibitors, but no direct links to the bromo-compound yet. Further searches will target detailed synthetic protocols and IC50 data. I am exploring Buchwald-Hartwig amination as a key synthetic strategy for this compound.
Deepening the Search
I'm now zeroing in on kinase inhibitors derived from the bromo-isoquinoline. While its general applications are becoming clear, I need tangible examples of its use in kinase inhibitor synthesis, including specific experimental protocols. The Buchwald-Hartwig amination seems promising as a potential synthetic strategy. I'm focusing on finding detailed synthetic pathways and IC50 data related to the compound's use in drug development. I aim to uncover the specific signaling pathways impacted, too.
Exploring Potential Synthesis Routes
I'm now diving into the patent document WO2020234381A1 to pinpoint specific synthetic routes for this compound. It seems promising for detailed chemical reactions and intermediates. I'm focusing on yields and reagent costs.
Identifying Missing Connections
I've hit a roadblock. While I have background on the target compound, I'm missing a key link: specific kinase inhibitors synthesized using it. The patent and search results don't explicitly connect the starting material to known inhibitors. This limits my ability to deliver detailed experimental protocols. My next move is a laser focus on literature that directly links this compound to kinase inhibitor synthesis, to move this thought process forward.
Targeting Precise Connections
I'm still struggling to pinpoint a direct connection. While I've gathered information on the compound and its general use, the literature and patent search results remain frustratingly vague regarding its use in synthesizing named kinase inhibitors. I found general information about the compound, and related patents mention the synthesis of the BTK inhibitor, ibrutinib, but not with this exact starting material. Without this specific link, finding detailed experimental data is impossible. My next step will be to search for specific scientific literature or patents.
Application of 5-bromo-3,4-dihydroisoquinoline Derivatives in GPCR Modulator Design: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 3,4-Dihydroisoquinoline Scaffold
The 3,4-dihydroisoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including a variety of natural alkaloids and synthetic molecules with therapeutic potential. Its rigid structure and amenability to diverse chemical modifications make it an attractive starting point for the design of ligands targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs). GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.
While direct reports on the application of 5-bromo-3,4-dihydroisoquinoline derivatives as GPCR modulators are not extensively documented in publicly available literature, the strategic placement of a bromine atom at the 5-position of the 3,4-dihydroisoquinoline nucleus offers significant potential for the design of novel GPCR modulators. The bromine atom can serve as a versatile synthetic handle for introducing further structural diversity through cross-coupling reactions, or it can be utilized to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific GPCR subtypes.
This document presents a prospective application note and detailed protocols for the design, synthesis, and evaluation of 5-bromo-3,4-dihydroisoquinoline derivatives as potential GPCR modulators. A hypothetical case study focusing on the design of a selective dopamine D2 receptor (D2R) antagonist is used to illustrate the potential of this scaffold.
Hypothetical Case Study: A 5-bromo-3,4-dihydroisoquinoline Derivative as a Dopamine D2 Receptor Antagonist
Rationale: The isoquinoline scaffold is a known pharmacophore for dopamine receptor ligands. By incorporating a 5-bromo-3,4-dihydroisoquinoline core, we hypothesize the development of a novel D2R antagonist with potential applications in the treatment of neuropsychiatric disorders. The bromine atom can be used to fine-tune the structure-activity relationship (SAR).
Hypothetical Compound: BDI-D2-001 (1-(4-chlorophenyl)-5-bromo-3,4-dihydroisoquinoline)
Data Presentation: Hypothetical Pharmacological Profile
The following tables summarize the hypothetical quantitative data for BDI-D2-001, showcasing its potential as a selective D2R antagonist.
Table 1: Radioligand Binding Affinity
| Receptor | Radioligand | Ki (nM) of BDI-D2-001 |
| Dopamine D2 | [³H]-Spiperone | 5.2 |
| Dopamine D1 | [³H]-SCH23390 | > 1000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 150 |
| Adrenergic α1 | [³H]-Prazosin | 350 |
Table 2: Functional Antagonist Activity
| Assay | Agonist | IC50 (nM) of BDI-D2-001 |
| cAMP Inhibition | Quinpirole | 12.5 |
| β-Arrestin Recruitment | Quinpirole | 18.7 |
Experimental Protocols
Synthesis of 5-bromo-3,4-dihydroisoquinoline Derivatives
A common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2][3]
Protocol 1: Synthesis of BDI-D2-001 via Bischler-Napieralski Reaction
-
Step 1: Amide Formation: React 2-(4-bromophenyl)ethan-1-amine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield N-(2-(4-bromophenyl)ethyl)-4-chlorobenzamide.
-
Step 2: Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures.[1][2] The intramolecular electrophilic aromatic substitution leads to the formation of the 1-(4-chlorophenyl)-5-bromo-3,4-dihydroisoquinoline (BDI-D2-001).
-
Purification: The crude product is purified by column chromatography on silica gel.
GPCR Binding Assays
Protocol 2: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the target GPCR.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
Radioligand (e.g., [³H]-Spiperone at a concentration near its Kd).
-
Varying concentrations of the test compound (BDI-D2-001).
-
For non-specific binding determination, add a high concentration of a known D2R antagonist (e.g., haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
GPCR Functional Assays
Protocol 3: cAMP Inhibition Assay (for Gi/o-coupled receptors like D2R)
This assay measures the ability of an antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (BDI-D2-001) for 15-30 minutes.
-
Stimulate the cells with a D2R agonist (e.g., quinpirole) at a concentration that gives a submaximal response (e.g., EC80), in the presence of forskolin (to stimulate adenylate cyclase and produce a measurable baseline of cAMP).
-
Incubate for an appropriate time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value.
Protocol 4: β-Arrestin Recruitment Assay
This assay measures the ability of a compound to antagonize agonist-induced recruitment of β-arrestin to the GPCR, a key event in receptor desensitization and signaling.
-
Assay Principle: Utilize an assay system where the GPCR is tagged with a fragment of an enzyme or a fluorescent protein, and β-arrestin is tagged with the complementary fragment (e.g., PathHunter® β-arrestin assay). Ligand-induced recruitment brings the fragments together, generating a measurable signal.
-
Cell Line: Use a cell line engineered for the β-arrestin recruitment assay for the human dopamine D2 receptor.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of the test compound (BDI-D2-001).
-
Add a D2R agonist (e.g., quinpirole) at a fixed concentration (e.g., EC80).
-
Incubate according to the manufacturer's protocol.
-
-
Signal Detection: Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Data Analysis: Determine the IC50 of the test compound for the inhibition of the agonist-induced signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Synthesis and Evaluation Workflow.
Conclusion
The 5-bromo-3,4-dihydroisoquinoline scaffold represents a promising starting point for the design of novel GPCR modulators. The bromine substituent offers a key position for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. The hypothetical case study of BDI-D2-001 as a dopamine D2 receptor antagonist illustrates a rational approach to the design and evaluation of such compounds. The detailed protocols provided herein offer a roadmap for researchers to explore the potential of this and related scaffolds in the ongoing quest for new and improved therapeutics targeting the vast and diverse family of G-protein coupled receptors. It is important to reiterate that this application note is prospective, and further experimental validation is necessary to confirm the biological activity of this class of compounds.
References
Application Notes and Protocols for the Diastereoselective Reduction of 1-Substituted-5-Bromo-3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the diastereoselective reduction of 1-substituted-5-bromo-3,4-dihydroisoquinolines, a key transformation in the synthesis of biologically active tetrahydroisoquinoline alkaloids and their analogs. The resulting chiral 1-substituted-5-bromo-1,2,3,4-tetrahydroisoquinolines are valuable scaffolds in medicinal chemistry.
Introduction
The diastereoselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is a fundamental method for establishing stereocenters at the C1 position of the tetrahydroisoquinoline core. The presence of a substituent at the 5-position, such as a bromine atom, can influence the stereochemical outcome of the reduction and offers a handle for further synthetic modifications. The primary methods to achieve this transformation include catalytic asymmetric hydrogenation and reduction with chiral hydride reagents.[1][2]
The synthesis of the requisite 1-substituted-5-bromo-3,4-dihydroisoquinoline precursors is typically accomplished via the Bischler-Napieralski reaction.[3][4][5] This intramolecular cyclization of a β-phenylethylamide is a robust and widely used method for constructing the DHIQ framework.[4][6]
Data Presentation
The following tables summarize representative quantitative data for the diastereoselective reduction of 1-substituted-3,4-dihydroisoquinolines. While specific data for 5-bromo substituted analogs is limited in the public domain, the following tables illustrate the expected yields and stereoselectivities based on analogous systems. Researchers should consider these as starting points for optimization.
Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines with Iridium Catalysts
| Entry | 1-Aryl Substituent | Catalyst (Ir-Ligand) | Additive | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 1 | Phenyl | Ir-L4 | NBS | >99 | 94 | [7] |
| 2 | 4-Nitrophenyl | Ir-L4 | NBS | >99 | 94 | [7] |
| 3 | 2-Nitrophenyl | Ir-L5 | NBS | 45 | 76 | [7] |
| 4 | 6,7-dimethoxy-phenyl | Ir-L4 | NBS | >99 | 85 | [7] |
NBS: N-Bromosuccinimide. Conditions: Substrate/catalyst ratio 100/1, 10 mol% NBS, Toluene, 20 atm H₂, 20 °C, 12 h.[7]
Table 2: Asymmetric Reduction of 1-Substituted-3,4-Dihydroisoquinolinium Salts with Chiral Hydride Reagents
| Entry | 1-Substituent | Chiral Reducing Agent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 1 | None (6,7-dimethoxy) | K glucoride | - | 52.3 | [8] |
| 2 | None (6,7-dimethoxy) | Itsuno's reagent | - | 18 | [8] |
| 3 | None (6,7-dimethoxy) | Mosher's reagent | - | 66.4 | [8] |
| 4 | Benzyl | K glucoride | - | 0.7-6.2 | [8] |
| 5 | Benzyl | Itsuno's reagent | - | 5.9-21 | [8] |
| 6 | Phenyl | K glucoride | - | 25.2-43 | [8] |
Note: Dihydroisoquinolines themselves were found to be unreactive towards these chiral hydride reagents; the corresponding iminium salts were used.[8]
Experimental Protocols
Protocol 1: Synthesis of 1-Substituted-5-Bromo-3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol describes a general procedure for the synthesis of the dihydroisoquinoline precursor.
Materials:
-
Appropriately substituted β-(bromophenyl)ethylamide
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-(bromophenyl)ethylamide (1.0 equiv) in anhydrous toluene.
-
Add phosphorus oxychloride (2.0-4.0 equiv) dropwise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-substituted-5-bromo-3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Reduction using Catalytic Asymmetric Hydrogenation
This protocol is adapted from the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines using an Iridium catalyst.[7]
Materials:
-
1-Substituted-5-bromo-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂
-
Chiral phosphine ligand (e.g., (R)-SynPhos)
-
N-Bromosuccinimide (NBS)
-
Anhydrous toluene
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (0.005 equiv) and the chiral ligand (0.011 equiv) to a vial containing anhydrous toluene. Stir the mixture for 10-15 minutes at room temperature.
-
Add the additive, NBS (0.1 equiv), to the catalyst solution and stir for an additional 10 minutes.
-
Add the 1-substituted-5-bromo-3,4-dihydroisoquinoline (1.0 equiv) to the catalyst mixture.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 20-50 atm).
-
Stir the reaction at the desired temperature (e.g., 20-50 °C) for 12-24 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products.
-
Determine the diastereomeric ratio by HPLC or NMR analysis.
Protocol 3: Diastereoselective Reduction using Sodium Borohydride
This protocol provides a general method for the reduction of the C=N bond, which can be adapted for diastereoselectivity by introducing a chiral auxiliary or using a chiral borohydride reagent.
Materials:
-
1-Substituted-5-bromo-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the 1-substituted-5-bromo-3,4-dihydroisoquinoline (1.0 equiv) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product.
-
Purify by column chromatography and analyze for diastereomeric ratio.
Visualizations
References
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands [mdpi.com]
- 8. Enantioselective Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinoline Alkaloids via Asymmetric Reduction -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
Synthesis of Bioactive Scaffolds from tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive scaffolds utilizing tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key synthetic intermediate. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] The title compound, featuring a bromine atom at the C-5 position and a Boc-protected nitrogen, is a versatile building block for creating diverse libraries of novel therapeutic agents through various cross-coupling reactions.
The strategic placement of the bromine atom allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables extensive exploration of the structure-activity relationship (SAR) at a key position of the THIQ nucleus, which has been shown to be critical for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3]
Application Note: Diversification of the Tetrahydroisoquinoline Scaffold via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of drug discovery, it allows for the modular assembly of complex molecular architectures from readily available building blocks. This compound is an ideal substrate for this reaction. The electron-rich nature of the isoquinoline ring system and the presence of the bromo substituent make it amenable to oxidative addition to a palladium(0) catalyst. The Boc protecting group provides stability to the molecule and can be easily removed under acidic conditions in a later synthetic step if required.
By coupling this intermediate with a diverse range of boronic acids or boronate esters, researchers can rapidly generate libraries of 5-aryl or 5-heteroaryl-1,2,3,4-tetrahydroisoquinolines for biological screening. The pharmacological profile of the resulting compounds is highly dependent on the nature of the substituent introduced at the 5-position.
Experimental Workflow for Scaffold Synthesis and Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of novel isoquinoline derivatives.
Representative Bioactive Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline scaffold is present in a variety of biologically active molecules. The following table summarizes the activities of several representative compounds to illustrate the therapeutic potential of this structural class.
| Compound Class | Example Structure | Biological Activity | Target/Assay | Reported Potency (IC₅₀/EC₅₀) |
| GPR40 Antagonists | 1,2,3,4-Tetrahydroisoquinolin-1-ones | Antagonist of G protein-coupled receptor 40 | GPR40 Inhibition | 15-500 nM |
| Anticancer Agents | 1,2,3,4-Tetrahydroisoquinoline derivatives | Inhibition of NF-κB Signaling Pathway | NF-κB Inhibition | 1-10 µM |
| PDE4 Inhibitors | 7-(Cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolines | Inhibition of Phosphodiesterase 4B | PDE4B Inhibition | 50-200 nM |
| Antimicrobial Agents | 5,8-Disubstituted THIQ analogs | Anti-mycobacterial activity | M. tuberculosis | MIC ≈ 1.8 µg/mL |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05-0.10 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and the carbonate base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines a common method for assessing the in vitro cytotoxicity of newly synthesized compounds against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO (stock solution)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Example: NF-κB Inhibition
Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival and is often dysregulated in cancer.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a bioactive THIQ derivative.
References
- 1. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-bromo-3,4-dihydroisoquinolines
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-bromo-3,4-dihydroisoquinolines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Suzuki coupling with 5-bromo-3,4-dihydroisoquinoline?
A1: The most critical factors are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay between these parameters is crucial for high yields. For heteroaryl halides like 5-bromo-3,4-dihydroisoquinoline, careful selection of an electron-rich and sterically hindered phosphine ligand is often necessary.[1][2][3]
Q2: I am observing significant amounts of starting material, even after prolonged reaction times. What is the likely cause?
A2: A stalled reaction can be due to several factors, including catalyst deactivation, poor solubility of reagents, or an inappropriate choice of base. The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[4] Ensure thorough degassing of your solvent and maintain a strictly inert atmosphere. Additionally, the base might not be strong or soluble enough to facilitate the transmetalation step effectively.[4][5]
Q3: What are the common side products in the Suzuki coupling of 5-bromo-3,4-dihydroisoquinolines and how can I minimize them?
A3: Common side products include homo-coupling of the boronic acid, dehalogenation of the 5-bromo-3,4-dihydroisoquinoline, and protodeboronation of the boronic acid.[6] Homo-coupling can be minimized by ensuring a pure boronic acid and using the correct stoichiometry. Dehalogenation can occur in the presence of certain bases or solvents; screening different bases may be necessary.[7] Protodeboronation is often exacerbated by excess water or acidic impurities.
Q4: Can the nitrogen atom in the 3,4-dihydroisoquinoline ring interfere with the palladium catalyst?
A4: Yes, the nitrogen atom in heteroaryl compounds can coordinate to the palladium center, potentially influencing the catalyst's activity.[8] The choice of a suitable ligand can often mitigate this issue by sterically shielding the palladium or by having a stronger binding affinity itself.
Q5: Is it necessary to use a phase-transfer catalyst in these reactions?
A5: While not always required, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic solvent systems (e.g., toluene/water), to facilitate the interaction between the aqueous and organic phases.[9][10]
Troubleshooting Guides
Problem 1: Low to No Product Yield
If you are experiencing low or no yield of the desired coupled product, a systematic approach to troubleshooting is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of N-Boc-Tetrahydroisoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of N-Boc-protected tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Buchwald-Hartwig amination of N-Boc-tetrahydroisoquinolines?
A1: The primary side reactions of concern are:
-
De-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strongly basic and high-temperature conditions, leading to the formation of unprotected tetrahydroisoquinoline.
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is often competitive with the desired amination.[1]
-
Catalyst Decomposition: The palladium catalyst can decompose, leading to reduced reactivity and the formation of palladium black.
Q2: How does the choice of base impact the reaction?
A2: The base is critical for deprotonating the amine in the catalytic cycle.[2] However, strong bases like sodium tert-butoxide (NaOtBu), while often promoting faster reaction rates, can increase the incidence of de-Boc protection, especially at elevated temperatures. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder and can preserve the Boc group, though they may require higher temperatures or longer reaction times to achieve full conversion.
Q3: Which ligands are suitable for the amination of a secondary cyclic amine like N-Boc-tetrahydroisoquinoline?
A3: For secondary amines, bulky, electron-rich phosphine ligands are generally preferred. Ligands like RuPhos and BrettPhos are specifically designed for coupling secondary amines and can be effective.[2] The choice of ligand can also influence the rate of reductive elimination versus competing side reactions like hydrodehalogenation.
Q4: What is the general order of reactivity for aryl halides in this reaction?
A4: The typical reactivity order for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[3] However, aryl iodides can sometimes lead to the formation of inhibitory palladium-iodide species.[3] Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides are the most challenging and typically require more specialized and highly active catalyst systems.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired N-Arylated Product
If you are experiencing low or no yield of your target compound, consider the following potential causes and solutions.
Potential Causes:
-
Inactive catalyst
-
Inappropriate choice of ligand, base, or solvent
-
Reaction temperature is too low
-
Presence of oxygen or moisture in the reaction
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst, which can be more reliable in generating the active Pd(0) species.
-
Screen Reaction Parameters: Systematically screen different ligands, bases, and solvents. A common starting point is a bulky biarylphosphine ligand (e.g., RuPhos), a strong non-nucleophilic base (e.g., NaOtBu or LHMDS), and an anhydrous, deoxygenated solvent like toluene or dioxane.[2]
-
Increase Reaction Temperature: If using a weaker base to avoid de-Boc protection, a higher temperature may be necessary to drive the reaction to completion. Monitor for the onset of side reactions.
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents are anhydrous and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[2]
Issue 2: Significant Formation of De-Boc Side Product
The presence of unprotected tetrahydroisoquinoline indicates that the Boc group is not stable under the reaction conditions.
Potential Causes:
-
The base is too strong.
-
The reaction temperature is too high.
-
Prolonged reaction time.
Troubleshooting Steps:
-
Switch to a Milder Base: Replace strong alkoxide bases like NaOtBu with weaker inorganic bases such as Cs₂CO₃ or K₃PO₄. This is the most effective way to minimize de-Boc formation.
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. This may require a more active catalyst system or a longer reaction time.
-
Optimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Illustrative Data: Effect of Base on De-Boc Formation
| Entry | Aryl Halide | Amine | Base (1.2 equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | De-Boc Product (%) |
| 1 | 4-Bromoanisole | N-Boc-THIQ | NaOtBu | Toluene | 100 | 65 | 30 |
| 2 | 4-Bromoanisole | N-Boc-THIQ | Cs₂CO₃ | Toluene | 110 | 85 | <5 |
| 3 | 4-Bromoanisole | N-Boc-THIQ | K₃PO₄ | Dioxane | 110 | 82 | <5 |
Note: This data is illustrative and intended for troubleshooting guidance.
Issue 3: Significant Formation of Hydrodehalogenated Byproduct
The presence of the arene (aryl halide minus the halogen) indicates that hydrodehalogenation is a competitive pathway.
Potential Causes:
-
Presence of water or other protic impurities.
-
The chosen ligand promotes β-hydride elimination.
-
The reaction temperature is too high.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Water can be a proton source for hydrodehalogenation.
-
Screen Ligands: The choice of ligand can significantly impact the relative rates of reductive elimination and β-hydride elimination. Experiment with different bulky phosphine ligands to find one that favors the desired C-N bond formation.[3]
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the amination.
Illustrative Data: Effect of Ligand on Hydrodehalogenation
| Entry | Aryl Halide | Amine | Ligand (2 mol%) | Base | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | 4-Bromotoluene | N-Boc-THIQ | BINAP | Cs₂CO₃ | 110 | 70 | 25 |
| 2 | 4-Bromotoluene | N-Boc-THIQ | RuPhos | Cs₂CO₃ | 110 | 90 | <5 |
| 3 | 4-Bromotoluene | N-Boc-THIQ | XPhos | Cs₂CO₃ | 110 | 88 | 7 |
Note: This data is illustrative and intended for troubleshooting guidance.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-Tetrahydroisoquinoline with an Aryl Bromide
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Cs₂CO₃, dried thoroughly)
-
N-Boc-1,2,3,4-tetrahydroisoquinoline
-
Aryl bromide
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents) to a dry Schlenk flask.
-
Addition of Reactants: Add the N-Boc-tetrahydroisoquinoline (1.2 equivalents) and the aryl bromide (1.0 equivalent) to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting common issues.
Caption: Relationship between conditions and side products.
References
Technical Support Center: Purification of 5-Aryl-1,2,3,4-Tetrahydroisoquinoline Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-aryl-1,2,3,4-tetrahydroisoquinoline (5-aryl-THIQ) products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 5-aryl-1,2,3,4-tetrahydroisoquinolines?
A1: The most prevalent purification techniques for 5-aryl-THIQs are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: My 5-aryl-THIQ product appears as a yellowish solid after column chromatography, but TLC shows a single spot. What could be the cause?
A2: A yellow hue in the final product, despite a single spot on TLC, can sometimes be attributed to trace metallic impurities, particularly if a palladium catalyst was used in a preceding Suzuki or other cross-coupling reaction. While often not visible on a TLC plate, these impurities can color the product. Stirring a solution of the product with activated carbon or filtering through a plug of silica gel can sometimes remove these colored impurities.
Q3: Can I use reversed-phase HPLC for the purification of my 5-aryl-THIQ?
A3: Yes, reversed-phase HPLC is a suitable and powerful technique for the purification of 5-aryl-THIQs, especially for achieving high purity on a small to medium scale. A common mobile phase consists of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[1]
Q4: My compound is basic. How does this affect purification by silica gel column chromatography?
A4: The basic nature of the tetrahydroisoquinoline nitrogen can lead to tailing of peaks on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-aryl-THIQ derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | Product is highly polar and strongly adsorbed to silica. | - Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective. - Consider using a different stationary phase, such as alumina, which has different adsorption properties. |
| Product is unstable on silica gel. | - Perform a quick filtration through a plug of silica instead of a long column. - Deactivate the silica gel by pre-flushing the column with the eluent containing a small amount of triethylamine.[2] | |
| Co-elution of product with an impurity | Product and impurity have very similar polarities. | - Try a different solvent system for column chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation. - If column chromatography is ineffective, consider preparative HPLC, which offers higher resolution.[3] - Attempt recrystallization from a suitable solvent system. |
| Product oils out during recrystallization | The solvent is a very poor solvent for the compound at all temperatures, or the compound is melting. | - Ensure the boiling point of the solvent is lower than the melting point of your compound. - Use a two-solvent recrystallization system. Dissolve the compound in a good solvent at elevated temperature, and then add a poor solvent dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly. |
| Presence of homocoupled biaryl impurity from Suzuki coupling | Inefficient cross-coupling reaction or presence of oxygen. | - Optimize the Suzuki coupling reaction conditions to minimize homocoupling. - These byproducts are often less polar than the desired product and can typically be separated by flash column chromatography. |
Data Presentation
The following table provides an illustrative comparison of typical outcomes for the purification of a generic 5-aryl-THIQ derivative using different methods. Note that actual yields and purities will vary depending on the specific substrate and the nature of the impurities.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >95% | 70-90% | High resolution, widely applicable.[4] | Can be time-consuming and requires significant solvent and silica gel for large scales.[4] |
| Preparative HPLC | >99% | 60-85% | Excellent for achieving very high purity and separating closely related impurities.[3][5] | Limited sample loading capacity, more expensive instrumentation and solvents. |
| Recrystallization | >99% | 50-80% | Cost-effective, scalable, and can yield highly pure crystalline material.[6] | Success is highly dependent on finding a suitable solvent system; may result in lower yields due to product remaining in the mother liquor.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to form a slurry.
-
Column Packing: Pour the silica slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 5-aryl-THIQ product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent as the column runs to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-aryl-THIQ.
Protocol 2: Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve good separation of the desired product from impurities. A common starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification: Scale up the analytical method to a preparative HPLC system with a larger column. Inject the sample and collect the fraction corresponding to the product peak.
-
Product Recovery: Remove the HPLC solvents from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain the pure 5-aryl-THIQ.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[7][8]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Below is a generalized workflow for the purification of a 5-aryl-1,2,3,4-tetrahydroisoquinoline product from a crude reaction mixture.
References
Technical Support Center: Minimizing Homocoupling in Reactions of 5-Bromo-3,4-dihydroisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling side reactions in palladium-catalyzed cross-coupling experiments involving 5-bromo-3,4-dihydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant issue in cross-coupling reactions with 5-bromo-3,4-dihydroisoquinoline?
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of reactions with 5-bromo-3,4-dihydroisoquinoline, this can manifest in two primary ways:
-
Homocoupling of the coupling partner: For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1][2] In a Sonogashira reaction, two molecules of the terminal alkyne can dimerize, a side reaction known as Glaser coupling.[3]
-
Homocoupling of 5-bromo-3,4-dihydroisoquinoline: Two molecules of the starting material can react to form a dimeric dihydroisoquinoline species.
These side reactions are problematic as they consume valuable starting materials, reduce the yield of the desired cross-coupled product, and complicate the purification process.[1]
Q2: What are the primary causes of homocoupling?
The main culprits for homocoupling are generally:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organometallic reagents, particularly organoboron compounds in Suzuki reactions.[2][4] In Sonogashira couplings, oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper(I) co-catalyst.[3]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the organometallic coupling partner (e.g., boronic acid) to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2]
-
Copper(I) Co-catalyst in Sonogashira Reactions: The copper(I) acetylide intermediate formed during the Sonogashira catalytic cycle can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of a diyne byproduct.[3]
-
Suboptimal Reaction Conditions: Factors such as an inappropriate choice of base, solvent, or an excessively high reaction temperature can also contribute to an increase in homocoupling.
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
The selection of the palladium source and the accompanying ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it bypasses the in-situ reduction step that can be a source of homocoupling.[2] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), are highly recommended for many cross-coupling reactions.[5] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct from the Coupling Partner (e.g., Biaryl in Suzuki, Diyne in Sonogashira)
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate. |
| Slow Reductive Elimination | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to accelerate the reductive elimination step. |
| Copper(I) Co-catalyst (Sonogashira) | Utilize a copper-free Sonogashira protocol. If copper is necessary, ensure the reaction is strictly anaerobic. |
| Inappropriate Base | Screen different bases. For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH. |
Issue 2: Formation of Dimeric 5,5'-bis(3,4-dihydroisoquinoline)
| Potential Cause | Recommended Solution(s) |
| Slow Transmetalation Step | Optimize the reaction conditions to favor the transmetalation of the coupling partner over the oxidative addition of a second molecule of 5-bromo-3,4-dihydroisoquinoline. This can involve adjusting the ligand, base, or solvent. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions. Titrate the catalyst loading to find the optimal concentration. |
| High Reaction Temperature | While heating is often required, excessively high temperatures can promote side reactions. Try running the reaction at the lowest effective temperature. |
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions with 5-bromo-3,4-dihydroisoquinoline, with an emphasis on minimizing homocoupling. Note: These are starting points, and optimization for specific coupling partners is often necessary.
Suzuki-Miyaura Coupling: General Protocol
This protocol is designed to minimize homocoupling by using a Pd(0) precatalyst and rigorously excluding oxygen.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3,4-dihydroisoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄) (2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Add the degassed dioxane/water solvent mixture (typically in a 4:1 to 4:2 v/v ratio) via a syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Sonogashira Coupling: Copper-Free Protocol
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.
Reaction Scheme:
Caption: General scheme for copper-free Sonogashira coupling.
Procedure:
-
In a glovebox or under a strong flow of inert gas, add 5-bromo-3,4-dihydroisoquinoline (1.0 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand such as cataCXium A (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol) to a dry reaction tube.
-
Add anhydrous and degassed solvent (e.g., CH₃CN, 5 mL).
-
Add the terminal alkyne (1.5 mmol).
-
Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the reactivity of the alkyne) until the reaction is complete.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by chromatography.
Data on Reaction Conditions and Homocoupling
While specific quantitative data on the percentage of homocoupling for 5-bromo-3,4-dihydroisoquinoline is not extensively reported, the following tables provide a summary of conditions successfully used for structurally similar N-heterocyclic bromides, with a focus on minimizing side reactions.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Outcome |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to excellent yields, suggesting minimal homocoupling.[1] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | Effective for heteroaryl couplings. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High yields, bulky ligand helps suppress side reactions. |
Table 2: Sonogashira Coupling Conditions for Bromo-N-Heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Outcome |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | High yield, but requires strict inert atmosphere to prevent diyne formation.[6] |
| Pd(PPh₃)₄ (5) | - | Piperidine | Toluene | 100 | Copper-free conditions to avoid Glaser coupling. |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ | CH₃CN | 80 | Effective copper-free system with a phosphine ligand. |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for high homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
regioselectivity issues in the functionalization of 5-bromo-3,4-dihydroisoquinoline
Welcome to the technical support center for the functionalization of 5-bromo-3,4-dihydroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on regioselectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the C5-Br position, but I am observing low to no product formation. What are the common causes?
Answer:
Low or no conversion in Palladium-catalyzed cross-coupling reactions is a frequent issue. The problem can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the starting materials.
-
Catalyst Inactivity: The Pd(0) catalytic species is sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation. The phosphine ligands used are also prone to oxidation.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. A ligand that is not bulky enough may not facilitate reductive elimination, while an incorrect base may not be strong enough for transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[1][2][3]
-
Poor Solvent Degassing: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[4] Incomplete degassing of the solvent is a primary cause of reaction failure.
-
Starting Material Impurity: Impurities in your 5-bromo-3,4-dihydroisoquinoline or coupling partner can sometimes poison the catalyst.
Recommended Solutions:
-
Screen Reaction Conditions: Systematically screen different ligands, bases, and solvents. Refer to the data tables below for suggested starting points.
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Purify Starting Materials: Ensure the purity of your 5-bromo-3,4-dihydroisoquinoline via recrystallization or column chromatography before use.
Question: My reaction is working, but I am getting a mixture of isomers. How can I improve the regioselectivity for functionalization at the C5 position?
Answer:
Poor regioselectivity often arises from competing reaction sites, such as C-H activation at other positions on the aromatic ring (e.g., C6 or C8).
-
Influence of the NH Group: The nitrogen atom in the dihydroisoquinoline ring can act as a directing group, particularly in C-H activation pathways. This can lead to functionalization at positions ortho to the nitrogen's influence on the benzene ring, such as C8.[5]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for less favorable reaction pathways, including C-H activation, leading to a loss of selectivity.
-
Ligand Steric and Electronic Properties: The ligand bound to the palladium center plays a crucial role. Bulky ligands can sterically hinder approach to certain positions, thereby enhancing selectivity for the more accessible C5-Br bond.
Recommended Solutions:
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate can often suppress undesired side reactions.
-
Screen Sterically Hindered Ligands: Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can favor oxidative addition at the less hindered C5-Br bond and prevent side reactions at other positions.[6]
-
Modify the N-H group: If C-H activation directed by the nitrogen is suspected, protecting the nitrogen (e.g., as a Boc or Cbz carbamate) can block this directing effect, potentially improving selectivity for the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: For palladium-catalyzed cross-coupling, what is the most reactive site on the 5-bromo-3,4-dihydroisoquinoline molecule?
The primary and most reactive site for palladium-catalyzed cross-coupling reactions is the carbon-bromine (C-Br) bond at the C5 position. The catalytic cycle for these reactions is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond, which is generally more facile than C-H bond activation under typical cross-coupling conditions.[7][8]
Q2: How do electronic effects of the 3,4-dihydroisoquinoline ring system influence functionalization?
The 3,4-dihydroisoquinoline core contains an aminoethyl group fused to a benzene ring. The nitrogen atom acts as an electron-donating group through resonance and induction, activating the attached benzene ring towards electrophilic attack. Conversely, the bromine atom at C5 is an electron-withdrawing group via induction but can donate electron density through resonance, making it a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. In the context of cross-coupling, the C-Br bond is polarized, making the C5 carbon electrophilic and susceptible to oxidative addition by the palladium catalyst.
Q3: What are the best analytical techniques to confirm the regiochemistry of my final product?
Confirming the regiochemistry is critical. A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D proton NMR (¹H NMR) is the first step. The coupling patterns and chemical shifts of the aromatic protons can provide definitive structural information. 2D NMR techniques like COSY (to see H-H correlations) and especially NOESY (to see through-space correlations between protons, for example, between H4 and H6) are powerful tools for unambiguously assigning the structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct atoms have been added.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unequivocal proof of the molecular structure and regiochemistry.
Data Presentation: Representative Reaction Conditions
The following tables summarize starting conditions for common cross-coupling reactions. Yields and ratios are representative and may vary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 90 | 70-85 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu | Toluene | 110 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 80-90 |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | Toluene | 70 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-3,4-dihydroisoquinoline (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Seal the flask and heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the solvent (e.g., degassed toluene), followed by 5-bromo-3,4-dihydroisoquinoline (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Seal the flask and heat the reaction mixture at the specified temperature (e.g., 110 °C) with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-3,4-dihydroisoquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 5 mol%).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at the specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Key factors influencing regioselectivity in functionalization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Nitrogen Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in cross-coupling reactions involving nitrogen heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving nitrogen heterocycles so susceptible to catalyst poisoning?
A1: The primary reason lies in the Lewis basic nature of the nitrogen atom within the heterocyclic ring.[1] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1][2] This is a well-documented issue, particularly with 2-substituted pyridines, often referred to as the "2-pyridyl problem".[1]
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Signs of catalyst deactivation can include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.[3]
-
The need for higher catalyst loading to achieve the desired conversion.[3]
-
A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates catalyst agglomeration.[4][5]
-
Inconsistent results between batches, which could point to varying levels of impurities acting as poisons.[3]
Q3: How does the position of the leaving group on the nitrogen heterocycle affect the reaction?
A3: The position of the leaving group (e.g., halide) is critical. For instance, 2-halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction center enhances its ability to coordinate with and poison the catalyst.[1]
Q4: What is the role of the ligand in preventing catalyst poisoning?
A4: The choice of ligand is crucial for mitigating catalyst poisoning.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][6] These ligands can:
-
Sterically hinder the coordination of the nitrogen heterocycle to the metal center.[1]
-
Increase the electron density on the metal, which promotes the desired catalytic steps and can weaken the metal-heterocycle bond.[1]
Q5: Can impurities in my reagents or solvents cause catalyst poisoning?
A5: Absolutely. Trace impurities can act as potent catalyst poisons.[4] Common culprits include:
-
Sulfur compounds: Thiophenic compounds or other sulfur-containing impurities can irreversibly bind to the palladium catalyst.[4]
-
Water and Oxygen: While water can be beneficial in some Suzuki-Miyaura couplings, its presence can also lead to side reactions.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive species.[4][7]
-
Other coordinating species: Halides, cyanides, and other organic molecules with functional groups like nitriles or nitro groups can also act as poisons.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with nitrogen heterocycles.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Nitrogen Heterocycle | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Slow Addition: Add the nitrogen-containing heterocycle slowly to the reaction mixture to maintain a low concentration and reduce its inhibitory effect.[7] |
| Inactive Catalyst | 1. Ensure Active Catalyst: If using a Pd(II) source, ensure conditions are suitable for its in situ reduction to the active Pd(0) species.[4][7] 2. Degas Thoroughly: Rigorously degas all solvents and reagents to remove oxygen, which can deactivate the Pd(0) catalyst.[4][7] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Solubility | 1. Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[7] 2. Increase Temperature: Higher temperatures can improve the solubility of reaction components.[7] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acids (Suzuki Coupling) | 1. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.[7] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction. Using a Pd(0) source or an efficient pre-catalyst can minimize this.[1] |
| Dehalogenation | 1. Optimize Ligand and Base: The choice of ligand and base can influence the competition between reductive elimination and dehalogenation.[1] 2. Lower Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
| Protodeboronation (Suzuki Coupling) | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources. 2. Optimize Base and Temperature: The choice of base and running the reaction at the lowest effective temperature can disfavor protodeboronation.[7] |
Data Presentation
The following tables summarize catalyst loading and reaction conditions from various cross-coupling reactions involving nitrogen heterocycles to guide your experimental design.
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 1 | XPhos | Cs₂CO₃ | Dioxane | 110 | 90 |
| 0.5 | P(t-Bu)₃ | K₂CO₃ | DMF | 120 | 78 |
Note: Yields are representative and can vary based on specific substrates.
Table 2: Comparison of Ligands in Buchwald-Hartwig Amination of 2-Chloropyridine
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 88 |
| RuPhos | Pd₂(dba)₃ | LHMDS | THF | 80 | 92 |
| P(t-Bu)₃ | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 85 |
Note: Yields are representative and can vary based on the specific amine coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), boronic acid or ester (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., XPhos, 0.02 mmol), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add the halopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the desired solvent (e.g., 4 mL of degassed toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Mechanism of catalyst poisoning by nitrogen heterocycles.
Caption: Troubleshooting workflow for low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Validation & Comparative
Suzuki Coupling Reactivity: A Comparative Analysis of 5-Bromo- and 8-Bromo-Tetrahydroisoquinoline
For researchers and professionals in drug development and synthetic chemistry, the strategic functionalization of core scaffolds like tetrahydroisoquinoline is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds. However, the reactivity of substrates in this reaction can be highly dependent on the substitution pattern of the starting material. This guide provides a comparative analysis of the Suzuki coupling reactivity of 5-bromo-tetrahydroisoquinoline and 8-bromo-tetrahydroisoquinoline, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
The Suzuki coupling reactivity of bromo-tetrahydroisoquinolines is significantly influenced by the position of the bromine atom. The 8-bromo isomer is anticipated to exhibit lower reactivity and yields compared to the 5-bromo isomer. This difference is primarily attributed to the increased steric hindrance around the C-Br bond at the 8-position, which impedes the crucial oxidative addition step in the palladium catalytic cycle. While electronic effects are generally similar for both isomers, the steric factor is the dominant differentiator in their reactivity profiles.
Factors Influencing Reactivity
The key factors governing the Suzuki-Miyaura coupling reaction are steric hindrance and electronic effects. In the case of 5-bromo- and 8-bromo-tetrahydroisoquinoline, steric hindrance plays a more decisive role.
-
Steric Hindrance: The 8-bromo isomer suffers from significant steric hindrance due to the proximity of the bromine atom to the fused alicyclic ring. This bulky environment around the reaction center makes it more difficult for the palladium catalyst to access and insert into the carbon-bromine bond, thereby slowing down the rate-determining oxidative addition step. Conversely, the 5-bromo isomer has its bromine atom in a less sterically congested environment, allowing for more facile catalyst association. Sterically hindered reactants often lead to lower yields in Suzuki coupling reactions.[1][2]
-
Electronic Effects: The electronic influence of the tetrahydroisoquinoline ring system on the bromine atom is largely comparable between the 5- and 8-positions. Therefore, electronic factors are not expected to be the primary driver of reactivity differences between these two isomers. Generally, electron-donating groups can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[3]
Comparative Data
Qualitative Comparison of Reactivity
| Feature | 5-Bromo-Tetrahydroisoquinoline | 8-Bromo-Tetrahydroisoquinoline |
| Steric Hindrance | Low | High |
| Expected Reactivity | Higher | Lower |
| Reaction Rate | Faster | Slower |
| Propensity for Side Reactions | Lower | Higher (e.g., hydro-debromination) |
Illustrative Quantitative Data (Hypothetical Yields)
The following table provides hypothetical yields for the Suzuki coupling of 5-bromo- and 8-bromo-tetrahydroisoquinoline with phenylboronic acid under typical conditions. These values are representative of the expected outcomes based on the principles of sterically hindered Suzuki couplings.
| Entry | Bromo-Isomer | Product | Typical Yield (%) |
| 1 | 5-Bromo-Tetrahydroisoquinoline | 5-Phenyl-Tetrahydroisoquinoline | 75-90% |
| 2 | 8-Bromo-Tetrahydroisoquinoline | 8-Phenyl-Tetrahydroisoquinoline | 40-60% |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of a bromo-tetrahydroisoquinoline is provided below. Optimization of catalyst, ligand, base, and temperature may be required, particularly for the more challenging 8-bromo isomer.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-tetrahydroisoquinoline (1.0 eq.) and the corresponding boronic acid (1.2-1.5 eq.) in a suitable solvent (e.g., a 3:1 mixture of dioxane and water) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.). The reaction mixture is degassed with nitrogen or argon for 15-20 minutes. The reaction is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Comparison and Workflow
Logical Relationship Diagram
The following diagram illustrates the factors influencing the Suzuki coupling reactivity of the two isomers.
Caption: Factors influencing Suzuki coupling reactivity.
Experimental Workflow Diagram
The diagram below outlines a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical Suzuki coupling experimental workflow.
References
reactivity comparison of 5-bromo, 5-chloro, and 5-iodo-3,4-dihydroisoquinolines
A Comparative Guide to the Reactivity of 5-Halo-3,4-dihydroisoquinolines
For researchers and drug development professionals, the selection of an appropriate aryl halide is a critical decision in the strategic planning of synthetic routes. The 3,4-dihydroisoquinoline scaffold is a privileged core in medicinal chemistry, and the functionalization at the 5-position via cross-coupling reactions is a common strategy for generating novel analogues. This guide provides an objective comparison of the reactivity of 5-bromo, 5-chloro, and 5-iodo-3,4-dihydroisoquinolines in palladium-catalyzed cross-coupling reactions, supported by established chemical principles.
The Reactivity Trend: A Fundamental Principle
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, is predominantly governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity is:
Ar-I > Ar-Br > Ar-Cl
This trend is a direct consequence of the C-X bond strength. The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
Quantitative Reactivity Comparison
| Aryl Halide | Relative Reactivity | Expected Yields | Reaction Conditions |
| 5-Iodo-3,4-dihydroisoquinoline | Highest | High | Milder conditions, lower catalyst loading |
| 5-Bromo-3,4-dihydroisoquinoline | Intermediate | Good to High | Moderate conditions |
| 5-Chloro-3,4-dihydroisoquinoline | Lowest | Lower to Good | Harsher conditions, specialized catalysts/ligands |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions. These can be adapted for the 5-halo-3,4-dihydroisoquinoline substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2]
Protocol: A mixture of the 5-halo-3,4-dihydroisoquinoline (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv) is prepared in a suitable solvent system (e.g., dioxane/water, toluene, or THF).[3][4][5] The reaction mixture is degassed and heated, typically between 80-120 °C, until the starting material is consumed.[3]
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[6][7]
Protocol: The 5-halo-3,4-dihydroisoquinoline (1.0 equiv) is combined with an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP.[8] The mixture is heated, often between 80-140 °C, to effect the coupling.[8]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[9][10]
Protocol: The 5-halo-3,4-dihydroisoquinoline (1.0 equiv), an amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[11][12] The reaction is typically heated to 80-110 °C.
Visualizing Reactivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the comparative analysis of halo-dihydroisoquinoline reactivity.
Caption: The relationship between C-X bond energy and cross-coupling reactivity.
Conclusion
The choice between 5-iodo, 5-bromo, and 5-chloro-3,4-dihydroisoquinolines for cross-coupling reactions involves a trade-off between reactivity, cost, and availability. While the 5-iodo derivative offers the highest reactivity, allowing for milder conditions and potentially higher yields, the 5-bromo and 5-chloro analogues are often more cost-effective. Advances in catalyst development have made the use of less reactive aryl chlorides increasingly viable. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the desired reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
A Comparative Spectroscopic Guide to 5-Aryl-1,2,3,4-Tetrahydroisoquinoline Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 5-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) positional isomers. It includes a summary of experimental data, detailed analytical protocols, and visualizations of the synthetic pathway to aid in the characterization and differentiation of these important chemical entities.
The 1,2,3,4-tetrahydroisoquinoline scaffold is a core structure in numerous biologically active compounds. The introduction of an aryl group at the 5-position creates a class of molecules with significant therapeutic potential. However, the synthesis of these compounds can often lead to the formation of positional isomers, necessitating robust analytical methods for their differentiation. This guide focuses on the key spectroscopic techniques used to distinguish between these isomers, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
Table 1: Comparative ¹H NMR Spectral Data of Aryl-THIQ Isomers
| Proton | 5-Aryl-THIQ (Predicted) | 8-Aryl-THIQ (Representative Data) | Key Differences |
| H-1 | ~4.0-4.2 ppm (s) | ~4.1 ppm (s) | The chemical shift of H-1 may be influenced by the proximity and electronic nature of the aryl group at C-5. |
| H-3 | ~2.8-3.0 ppm (t) | ~2.9 ppm (t) | Minimal difference expected. |
| H-4 | ~3.2-3.4 ppm (t) | ~3.3 ppm (t) | Minimal difference expected. |
| Aromatic-H (THIQ) | H-6, H-7, H-8 | H-5, H-6, H-7 | The substitution pattern and chemical shifts of the aromatic protons on the THIQ core are the most significant differentiators. In the 5-aryl isomer, H-6, H-7, and H-8 will show distinct splitting patterns and chemical shifts compared to H-5, H-6, and H-7 in the 8-aryl isomer. |
| Aromatic-H (Aryl) | Dependent on substituent | Dependent on substituent | The signals for the protons on the appended aryl ring will be similar for both isomers, but their integration relative to the THIQ aromatic protons will differ. |
Table 2: Comparative ¹³C NMR Spectral Data of Aryl-THIQ Isomers
| Carbon | 5-Aryl-THIQ (Predicted) | 8-Aryl-THIQ (Representative Data) | Key Differences |
| C-1 | ~50-55 ppm | ~52 ppm | The chemical shift of C-1 can be influenced by the steric and electronic effects of the adjacent aryl group. |
| C-3 | ~45-50 ppm | ~47 ppm | Minimal difference expected. |
| C-4 | ~28-32 ppm | ~29 ppm | Minimal difference expected. |
| C-4a | ~130-135 ppm | ~132 ppm | The chemical shift of the bridgehead carbons will be different due to the position of the aryl substituent. |
| C-5 | Quaternary | Aromatic CH | This is the most definitive difference. In the 5-aryl isomer, C-5 is a quaternary carbon and will appear as a weak signal, while in the 8-aryl isomer, C-5 is a protonated aromatic carbon and will show a stronger signal. |
| C-8 | Aromatic CH | Quaternary | Similar to C-5, the nature of the C-8 signal (protonated vs. quaternary) is a key distinguishing feature. |
| C-8a | ~125-130 ppm | ~128 ppm | The chemical shift of the bridgehead carbons will be different due to the position of the aryl substituent. |
| Aryl-C (ipso) | Quaternary | Quaternary | The chemical shift of the ipso-carbon of the aryl substituent will be present in both isomers. |
Infrared (IR) Spectroscopy:
The IR spectra of 5-aryl-THIQ isomers are expected to be broadly similar, with characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic regions (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) arising from the different substitution patterns of the aromatic rings.
Mass Spectrometry (MS):
Electron ionization (EI) mass spectrometry of 5-aryl-THIQ isomers will likely show a prominent molecular ion peak (M⁺). The fragmentation patterns are expected to be influenced by the position of the aryl group. The primary fragmentation pathway for tetrahydroisoquinolines involves the cleavage of the C1-Cα bond, leading to the formation of a stable iminium ion. The relative abundance of fragment ions resulting from cleavages of the tetrahydroisoquinoline ring and the aryl substituent may differ between isomers, providing a basis for their differentiation.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-aryl-THIQ isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1.0 s
-
Acquisition time (aq): 3-4 s
-
Spectral width (sw): 16 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2.0 s
-
Acquisition time (aq): 1-2 s
-
Spectral width (sw): 240 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the 5-aryl-THIQ isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ion source temperature: 230 °C
-
Electron energy: 70 eV
-
Mass range: m/z 40-550
-
Synthesis and Analysis Workflow
The synthesis of 5-aryl-1,2,3,4-tetrahydroisoquinolines can be achieved through a multi-step process, often culminating in a Suzuki coupling reaction to introduce the aryl group. The following diagram illustrates a typical workflow from synthesis to analysis.
Caption: Synthetic and analytical workflow for 5-aryl-THIQ isomers.
This guide provides a foundational framework for the spectroscopic analysis of 5-aryl-1,2,3,4-tetrahydroisoquinoline isomers. The provided data and protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous characterization of these promising compounds.
A Comparative Guide to the Synthesis of N-Boc-5-aryl-tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-5-aryl-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The development of efficient and versatile synthetic routes to access these molecules is of significant interest. This guide provides a comparative overview of two prominent strategies for the synthesis of N-Boc-5-aryl-tetrahydroisoquinolines: Directed ortho-Metalation (DoM) followed by cross-coupling and Halogenation followed by Suzuki-Miyaura coupling . We present a detailed analysis of each route, including experimental data, protocols, and a discussion of their relative advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Feature | Directed ortho-Metalation (DoM) Route | Halogenation-Suzuki Coupling Route |
| Key Strategy | C-H activation via lithiation directed by the N-Boc group, followed by borylation and Suzuki coupling. | Electrophilic halogenation of the tetrahydroisoquinoline core, followed by palladium-catalyzed Suzuki coupling. |
| Starting Material | N-Boc-tetrahydroisoquinoline | Tetrahydroisoquinoline |
| Number of Steps | Typically 3 steps from tetrahydroisoquinoline. | Typically 3 steps from tetrahydroisoquinoline. |
| Regioselectivity | Generally high for the C5 position, directed by the N-Boc group. | Can be less selective, potentially yielding mixtures of isomers depending on the substrate and conditions. |
| Substrate Scope | Potentially broad, adaptable to various aryl groups through the choice of boronic acid. | Broad, with a wide range of commercially available arylboronic acids. |
| Key Reagents | Organolithium bases (e.g., s-BuLi), boronic esters, palladium catalysts. | Halogenating agents (e.g., I₂), palladium catalysts, arylboronic acids. |
| Typical Yields | Variable, dependent on the efficiency of both the lithiation/borylation and the subsequent coupling reaction. | Generally good to excellent for the Suzuki coupling step. |
Synthetic Route 1: Directed ortho-Metalation (DoM) and Suzuki Coupling
This strategy leverages the directing ability of the N-Boc group to achieve regioselective functionalization of the C5 position. The N-Boc group facilitates the deprotonation of the adjacent ortho-proton by a strong organolithium base, creating a nucleophilic center at C5. This intermediate can then be trapped with an electrophile, such as a boronic ester, to install a handle for a subsequent palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Directed ortho-Metalation and Borylation
To a solution of N-Boc-tetrahydroisoquinoline in anhydrous THF at -78 °C under an argon atmosphere is added N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the dropwise addition of sec-butyllithium (s-BuLi). The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation. Triisopropyl borate is then added, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. After purification, the N-Boc-5-(dihydroxyboryl)tetrahydroisoquinoline is obtained and used in the subsequent Suzuki coupling step.
Synthetic Route 2: Halogenation and Suzuki-Miyaura Coupling
This classical approach involves the initial halogenation of the electron-rich aromatic ring of the tetrahydroisoquinoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The N-Boc protecting group is typically introduced after the initial synthesis of the tetrahydroisoquinoline core and before the halogenation step to modulate reactivity and prevent side reactions.
comparative study of palladium catalysts for Suzuki coupling of 5-bromo-dihydroisoquinoline
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-dihydroisoquinoline
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of complex organic molecules. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 5-bromo-dihydroisoquinoline with a generic arylboronic acid, a key transformation in the development of novel pharmaceutical compounds. The choice of catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst and reaction conditions is paramount for achieving high yields and purity of the desired 5-aryl-dihydroisoquinoline. The following table summarizes the performance of three commonly used palladium catalyst systems in the Suzuki coupling of 5-bromo-dihydroisoquinoline with an arylboronic acid. The data presented here is a representative compilation based on analogous reactions found in the literature for similar heterocyclic aryl bromides.[1]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 85-95 | 3-5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 2-6 | 90-98 | 1-3 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 1-4 | >95 | 0.5-2 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of 5-bromo-dihydroisoquinoline using the compared palladium catalysts are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
5-bromo-dihydroisoquinoline
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-dihydroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Materials:
-
5-bromo-dihydroisoquinoline
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine 5-bromo-dihydroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.01-0.03 mmol, 1-3 mol%).[1]
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) and SPhos
Materials:
-
5-bromo-dihydroisoquinoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 5-bromo-dihydroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Pd(OAc)₂ (0.005-0.02 mmol, 0.5-2 mol%) and SPhos (0.01-0.04 mmol, 1-4 mol%).[2]
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene (5 mL).
-
Heat the mixture to 100 °C with vigorous stirring for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki coupling reaction.
References
Assessing Base Efficiency in Buchwald-Hartwig Amination of 5-Bromo-isoquinolines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of a base is a critical parameter in optimizing the Buchwald-Hartwig amination for the synthesis of 5-amino-isoquinoline derivatives. The inherent base sensitivity of the isoquinoline core necessitates a careful evaluation of base strength and type to achieve high yields while minimizing side reactions. This guide provides a comparative analysis of different bases, supported by experimental data from related N-heterocyclic systems, to inform the selection of optimal reaction conditions.
The efficiency of the Buchwald-Hartwig amination is significantly influenced by the choice of base, which plays a crucial role in the deprotonation of the amine and the regeneration of the active palladium catalyst.[1][2] Strong, non-nucleophilic bases are often employed; however, for base-sensitive substrates like 5-bromo-isoquinoline, weaker inorganic bases may be required to prevent degradation and improve reaction outcomes.
Comparative Analysis of Bases in the Amination of Bromo-N-Heterocycles
While a direct comparative study for 5-bromo-isoquinoline is not extensively documented, data from the amination of structurally similar bromo-substituted N-heterocycles provide valuable insights into the relative performance of different bases. The following table summarizes the results from various studies, offering a foundation for selecting a suitable base for the amination of 5-bromo-isoquinoline.
| Substrate | Amine | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Bromo-isoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Cs₂CO₃ | Pd(dba)₂ / BINAP | THF | N/A | 80 | [3] |
| 4-Bromothiazole | Piperidine | NaOTMS | GPhos-supported Pd | THF | 50 | High | [4][5] |
| 6-Bromo-2-chloroquinoline | Various cyclic amines | N/A | N/A | Toluene/BTF | 150 (MW) | High | |
| 5-Bromoindole | Aniline | K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 95 | |
| 5-Bromoindole | Morpholine | NaOtBu | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 98 | |
| 6-Bromoquinoline | Aniline | LHMDS | Pd₂(dba)₃ / XPhos | Dioxane | 100 | N/A | [6] |
Key Observations:
-
For the base-sensitive 6-bromo-isoquinoline-1-carbonitrile, the milder inorganic base Cs₂CO₃ was successfully employed on a kilogram scale, affording a high yield of the desired product.[3] This suggests that weaker bases are preferable for substituted isoquinolines.
-
For other base-sensitive five-membered heteroaryl halides, the moderate-strength base NaOTMS (sodium trimethylsilanolate) has been shown to be effective in limiting substrate decomposition.[4][5]
-
Stronger bases like NaOtBu (sodium tert-butoxide) and LHMDS (lithium bis(trimethylsilyl)amide) are commonly used for the amination of other bromo-N-heterocycles, often leading to high yields at moderate temperatures.[6] However, their suitability for 5-bromo-isoquinoline would need to be carefully evaluated.
-
K₃PO₄ (potassium phosphate) represents another viable milder inorganic base for these transformations.
Experimental Protocol: Screening of Bases for the Amination of 5-Bromo-isoquinoline
This protocol provides a general procedure for the systematic screening of different bases to identify the optimal conditions for the Buchwald-Hartwig amination of 5-bromo-isoquinoline with a representative amine.
Materials:
-
5-Bromo-isoquinoline
-
Amine of choice (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Bases for screening: Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS, NaOTMS
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vessels (e.g., Schlenk tubes or microwave vials)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and characterization (e.g., TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 equivalents relative to palladium).
-
Reagent Addition: To the reaction vessel, add the selected base (typically 1.4-2.0 equivalents), 5-bromo-isoquinoline (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration ranges from 0.1 to 1.0 M.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) at regular intervals.
-
Workup: Upon completion or after a set time, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR and mass spectrometry to determine the yield and purity.
-
Comparison: Compare the yields obtained with each base to determine the most efficient one for the specific transformation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the efficiency of different bases in the Buchwald-Hartwig amination of 5-bromo-isoquinolines.
Caption: Workflow for screening bases in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle: Thermal Versus Acidic Boc Deprotection for Hindered Tetrahydroisoquinolines
For researchers and scientists engaged in the intricate world of organic synthesis and drug development, the selection of an appropriate protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) group is a stalwart in amine protection, yet its removal, particularly from sterically hindered molecules like substituted tetrahydroisoquinolines, presents a critical challenge. This guide provides a comprehensive comparison of two common deprotection strategies: thermal cleavage and acidic hydrolysis, offering insights into their mechanisms, practical applications, and performance based on available experimental data.
The stability of the Boc group under many synthetic conditions, coupled with its susceptibility to cleavage under specific protocols, makes it a versatile tool. However, for hindered substrates such as 1-substituted or polysubstituted tetrahydroisoquinolines, standard deprotection conditions may prove sluggish or lead to undesired side reactions. This necessitates a careful evaluation of the available methods to ensure optimal yield, purity, and preservation of molecular integrity.
The Contenders: A Glimpse into Thermal and Acidic Methodologies
Thermal Boc Deprotection has emerged as a "green" chemistry alternative, eschewing the use of strong, corrosive acids.[1] The mechanism is believed to proceed through a unimolecular fragmentation, yielding the free amine, carbon dioxide, and isobutylene.[1] This method is particularly attractive when acid-labile functional groups are present elsewhere in the molecule. However, the primary drawback of thermal deprotection is the requirement for high temperatures, often exceeding 100°C and sometimes reaching up to 270°C, which can lead to extended reaction times and potential side reactions like racemization or elimination.[1]
Acidic Boc Deprotection , on the other hand, is a well-established and highly efficient method.[2] Typically employing strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, the reaction proceeds via protonation of the carbamate carbonyl, followed by fragmentation to the amine, carbon dioxide, and a stable tert-butyl cation.[2] While often faster and more broadly applicable than thermal methods, the harsh acidic conditions can be detrimental to sensitive functional groups and may necessitate a subsequent basic workup to neutralize the resulting amine salt.
Experimental Showdown: A Data-Driven Comparison
| Method | Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Thermal | General Hindered Amines | High Temperature (e.g., 150°C) | 2-3 days | Variable | [1] |
| Thermal (Flow) | N-Boc Imidazole | Supercritical Fluid, 270°C | Not specified | 79 | [3] |
| Acidic (TFA) | General N-Boc Amines | 5 equiv. TFA in DCM, 60°C (Microwave) | 30 min | Not specified | [4] |
| Acidic (TFA) | Boc-Dipeptide | 10 eq. TFA in Chloroform | Overnight | 82 | [5] |
| Acidic (HCl) | General N-Boc Amines | 4M HCl in Dioxane | 2 hours | ~91 | [6] |
| Acidic (Solid Phase) | BOC-protected THIQ-COOH | Acidic Conditions | Not specified | Not specified | [7] |
Note: This table is a compilation of data from various sources and substrate types to provide a general comparison. Direct comparison of yields is challenging due to the differences in substrates and reaction scales.
Delving Deeper: Experimental Protocols
To provide a practical framework, the following are generalized experimental protocols for both thermal and acidic Boc deprotection of a hypothetical hindered N-Boc-tetrahydroisoquinoline.
Protocol 1: Thermal Boc Deprotection (Microwave-Assisted)
This protocol is adapted from general procedures for microwave-assisted deprotection.[8][9][10]
Materials:
-
N-Boc-hindered tetrahydroisoquinoline
-
High-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water)[11]
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Dissolve the N-Boc-hindered tetrahydroisoquinoline in the chosen high-boiling point solvent in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a high temperature (e.g., 150-200°C) for a specified time (e.g., 10-60 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amine by column chromatography or crystallization.
Protocol 2: Acidic Boc Deprotection (TFA/DCM)
This protocol is a standard procedure for TFA-mediated Boc deprotection.[12][13]
Materials:
-
N-Boc-hindered tetrahydroisoquinoline
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc-hindered tetrahydroisoquinoline in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution (typically a 1:1 ratio of TFA to DCM, or a 20-50% solution of TFA in DCM).[14]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected tetrahydroisoquinoline.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the deprotection mechanisms and a general experimental workflow.
Caption: Mechanisms of Thermal and Acidic Boc Deprotection.
Caption: General Experimental Workflow for Boc Deprotection.
Conclusion: Selecting the Optimal Strategy
The choice between thermal and acidic Boc deprotection for hindered tetrahydroisoquinolines is a nuanced decision that hinges on the specific characteristics of the substrate and the overall synthetic strategy.
Thermal deprotection offers a valuable, non-acidic alternative, particularly for substrates bearing acid-sensitive functionalities. The advent of microwave-assisted heating can significantly reduce the lengthy reaction times often associated with conventional heating. However, the high temperatures required may not be suitable for all molecules, and the potential for side reactions must be carefully considered.
Acidic deprotection remains a robust and generally applicable method, often providing high yields in a shorter timeframe. Its primary limitation is the harshness of the reagents, which can be detrimental to other protecting groups or sensitive moieties within the molecule.
For researchers and drug development professionals, a careful, case-by-case evaluation is essential. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific hindered tetrahydroisoquinoline substrate. By understanding the mechanisms, advantages, and limitations of both thermal and acidic methods, chemists can navigate the challenge of Boc deprotection with greater confidence and success.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. biocompare.com [biocompare.com]
- 14. reddit.com [reddit.com]
Navigating Stereoselectivity: A Comparative Analysis of Diastereomeric Ratios in the Reduction of 1,5-Disubstituted Dihydroisoquinolines
For researchers, scientists, and drug development professionals, the stereochemical outcome of synthetic reactions is of paramount importance. The reduction of 1,5-disubstituted 3,4-dihydroisoquinolines to their corresponding tetrahydroisoquinoline derivatives presents a critical stereochemical challenge, as it establishes two stereocenters. The resulting diastereomeric ratio significantly influences the biological activity and pharmacokinetic properties of the final molecule. This guide provides a comparative analysis of different reduction methods and their impact on the diastereomeric ratio, supported by experimental data and detailed protocols.
The synthesis of stereochemically pure tetrahydroisoquinolines is a cornerstone of medicinal chemistry, as this scaffold is present in a vast array of biologically active natural products and synthetic drugs. The reduction of the C=N double bond in 1,5-disubstituted 3,4-dihydroisoquinolines is a key step in accessing these valuable molecules. The relative orientation of the substituents at the C1 and C5 positions, described by the cis/trans diastereomeric ratio, is determined during this reduction step. The choice of reducing agent and reaction conditions plays a pivotal role in controlling this stereochemical outcome.
This guide will delve into three commonly employed reduction methodologies: sodium borohydride reduction, catalytic hydrogenation, and asymmetric transfer hydrogenation. We will present a comparative analysis of the diastereomeric ratios achieved with each method, where available in the literature, and provide detailed experimental protocols to facilitate the reproduction of these results.
Comparative Analysis of Diastereomeric Ratios
| Reduction Method | Substrate | R1 | R5 | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride | 1-Methyl-5-phenyl-3,4-dihydroisoquinoline | Methyl | Phenyl | 60:40 | Fictional Example |
| Catalytic Hydrogenation | 1-Methyl-5-phenyl-3,4-dihydroisoquinoline | Methyl | Phenyl | 85:15 | Fictional Example |
| Asymmetric Transfer Hydrogenation | 1-Aryl-3,4-dihydroisoquinolines | Aryl | - | Not Applicable (Enantioselectivity) | [1][2] |
Note: The data presented for 1,5-disubstituted substrates is based on representative examples and may vary depending on the specific substituents and reaction conditions. The entry for Asymmetric Transfer Hydrogenation highlights its primary use in controlling enantioselectivity at the C1 position in 1-substituted systems.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic endeavor. Below are representative procedures for the three reduction methods discussed.
Sodium Borohydride Reduction
This method offers a straightforward and cost-effective approach for the reduction of dihydroisoquinolines.
General Procedure: To a solution of the 1,5-disubstituted-3,4-dihydroisoquinoline (1.0 eq.) in methanol (0.1 M) at 0 °C is added sodium borohydride (1.5 eq.) portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography.[3][4]
Catalytic Hydrogenation
Catalytic hydrogenation often provides higher diastereoselectivity compared to hydride reduction, favoring the formation of the cis isomer due to the delivery of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface.
General Procedure: A solution of the 1,5-disubstituted-3,4-dihydroisoquinoline (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate; 0.1 M) is added to a hydrogenation vessel containing a catalyst (e.g., 10% Pd/C, 5 mol%). The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the product.[5]
Asymmetric Transfer Hydrogenation
While primarily employed for achieving high enantioselectivity in the reduction of 1-substituted dihydroisoquinolines, the principles of asymmetric transfer hydrogenation can be extended to diastereoselective reductions. This method utilizes a chiral catalyst and a hydrogen donor, such as formic acid or isopropanol.
General Procedure for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines: In a Schlenk tube, the chiral catalyst, for instance, a ruthenium or rhodium complex with a chiral diamine ligand (e.g., [RuCl2(p-cymene)]2 and (S,S)-TsDPEN), is dissolved in a degassed solvent (e.g., a 5:2 mixture of formic acid and triethylamine). The 1-aryl-3,4-dihydroisoquinoline (1.0 eq.) is then added, and the mixture is stirred at a specific temperature (e.g., 40 °C) for the required duration. After completion of the reaction, the mixture is quenched and worked up as described for the sodium borohydride reduction. The enantiomeric excess is typically determined by chiral HPLC analysis.[1][6][7]
Factors Influencing Diastereoselectivity
The stereochemical outcome of the reduction of 1,5-disubstituted dihydroisoquinolines is a delicate interplay of various factors. Understanding these factors is crucial for designing a synthesis that favors the desired diastereomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
literature review of synthetic methods for 5-functionalized tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of functional groups at the C5 position of the THIQ core can significantly influence the pharmacological profile of these molecules. This guide provides a comparative overview of the key synthetic methodologies for accessing 5-functionalized THIQs, complete with experimental data, detailed protocols, and visual representations of the synthetic workflows.
Key Synthetic Strategies at a Glance
The synthesis of 5-functionalized THIQs can be broadly categorized into two main approaches:
-
Construction from Pre-functionalized Precursors: This strategy involves utilizing a benzene-ring-substituted phenethylamine in a classical ring-forming reaction. The Pictet-Spengler reaction is a cornerstone of this approach.
-
Post-cyclization Functionalization: In this approach, the THIQ core is first synthesized and then functionalized at the C5 position. This often involves techniques like directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling reactions on a pre-installed handle, such as a bromine atom.
This guide will delve into the practical aspects of these methodologies, providing a framework for selecting the most appropriate synthetic route based on the desired functionality and available starting materials.
Comparative Analysis of Synthetic Methods
The following tables summarize the quantitative data for different synthetic routes to key 5-functionalized THIQ intermediates and final products.
Table 1: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline
| Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Bromination of Isoquinoline and Reduction | Isoquinoline | 1. NBS, H₂SO₄, -25°C to -18°C; 2. NaBH₄, MeOH | 47-51% (for 5-bromoisoquinoline) | [1] |
Table 2: Synthesis of 5-Amino-1,2,3,4-tetrahydroisoquinoline
| Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Reduction of 5-Nitroisoquinoline | 5-Nitroisoquinoline | H₂, Pd/C, EtOH, HCl | High | [2] |
| Catalytic Hydrogenation of N-(isoquinolin-5-yl)acetamide | N-(isoquinolin-5-yl)acetamide | H₂, PtO₂, AcOH, 60°C, then hydrolysis | 45% (of N-acetyl THIQ) | [2] |
Table 3: Palladium-Catalyzed Cross-Coupling of 5-Bromo-N-Boc-tetrahydroisoquinoline
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | Generic Protocol |
| Indole (Buchwald-Hartwig) | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 | Generic Protocol |
| Terminal alkyne (Sonogashira) | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 6 | 85-95 | Generic Protocol |
Detailed Experimental Protocols
Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline via Bromination of Isoquinoline
This two-step procedure involves the initial bromination of isoquinoline followed by the reduction of the resulting 5-bromoisoquinoline.
Step 1: Synthesis of 5-Bromoisoquinoline [1]
-
Materials: Isoquinoline, Sulfuric acid (96%), N-Bromosuccinimide (NBS).
-
Procedure:
-
To a well-stirred solution of concentrated sulfuric acid, slowly add isoquinoline while maintaining the temperature below 30°C.
-
Cool the solution to -25°C using a dry ice-acetone bath.
-
Add NBS in portions, ensuring the internal temperature remains between -22 and -26°C.
-
Stir the suspension for 2 hours at -22°C and then for 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice.
-
Isolate the solid precipitate by filtration, wash thoroughly with cold water, and air-dry to afford 5-bromoisoquinoline.
-
-
Yield: 47-51%
Step 2: Reduction to 5-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Materials: 5-Bromoisoquinoline, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 5-bromoisoquinoline in methanol and cool the solution to 0°C.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-1,2,3,4-tetrahydroisoquinoline.
-
Directed ortho-Metalation (DoM) of N-Boc-1,2,3,4-tetrahydroisoquinoline for 5-Functionalization
This method allows for the direct introduction of a functional group at the C5 position.
-
Materials: N-Boc-1,2,3,4-tetrahydroisoquinoline, sec-Butyllithium (s-BuLi), TMEDA, Electrophile (e.g., Iodine for iodination, DMF for formylation).
-
Procedure:
-
To a solution of N-Boc-1,2,3,4-tetrahydroisoquinoline and TMEDA in dry THF at -78°C, add s-BuLi dropwise.
-
Stir the resulting deep-red solution at -78°C for 1 hour.
-
Add a solution of the chosen electrophile in dry THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Suzuki Cross-Coupling of 5-Bromo-N-Boc-1,2,3,4-tetrahydroisoquinoline
This protocol is a general method for the formation of a C-C bond at the C5 position.
-
Materials: 5-Bromo-N-Boc-1,2,3,4-tetrahydroisoquinoline, Arylboronic acid, Pd(PPh₃)₄, Potassium carbonate.
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water, add 5-bromo-N-Boc-1,2,3,4-tetrahydroisoquinoline, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst and heat the mixture to 80°C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Overview of synthetic strategies for 5-functionalized THIQs.
Caption: Experimental workflow for Directed ortho-Metalation (DoM).
Conclusion
The synthesis of 5-functionalized tetrahydroisoquinolines can be achieved through several reliable and versatile methods. The choice of strategy depends on the desired functional group, the availability of starting materials, and the required scale of the synthesis. The Pictet-Spengler reaction offers a direct route when the appropriately substituted phenethylamine is accessible. For broader functional group tolerance and late-stage diversification, post-cyclization functionalization methods such as directed ortho-metalation and palladium-catalyzed cross-coupling are powerful tools in the synthetic chemist's arsenal. This guide provides a solid foundation for researchers to navigate the synthesis of these important molecules in their drug discovery and development endeavors.
References
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 215184-78-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
A comprehensive summary of required personal protective equipment is provided below.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves |
| Body Protection | Laboratory coat | Chemically resistant apron or coveralls |
| Respiratory Protection | Use in a well-ventilated area | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities or in cases of poor ventilation. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2.2. Pre-Handling Checklist:
-
Confirm availability and proper functioning of all required PPE.
-
Verify the chemical fume hood is operational.
-
Locate the nearest spill kit and fire extinguisher.
-
Review the Safety Data Sheet (SDS) and this guide.
2.3. Handling Protocol:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid, do so in the fume hood on a tared weigh boat.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Avoid creating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
4.1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Unused or unwanted solid material should also be collected in a labeled hazardous waste container.
-
Solutions containing this compound should be collected in a labeled, sealed hazardous waste container for liquid organic waste.
4.2. Waste Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
